molecular formula C26H50O2 B15549194 Myristoleyl laurate

Myristoleyl laurate

Cat. No.: B15549194
M. Wt: 394.7 g/mol
InChI Key: FCFZEKPMNDZSLV-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristoleyl laurate is a wax ester.

Properties

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

[(Z)-tetradec-9-enyl] dodecanoate

InChI

InChI=1S/C26H50O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h9,11H,3-8,10,12-25H2,1-2H3/b11-9-

InChI Key

FCFZEKPMNDZSLV-LUAWRHEFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Myristoleyl Laurate: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Myristoleyl Laurate

This compound is the ester formed from the reaction of myristoleyl alcohol (an unsaturated C14 fatty alcohol) and lauric acid (a saturated C12 fatty acid). As a wax ester, it is expected to be a lipophilic and water-insoluble compound. The presence of a double bond in the myristoleyl moiety suggests that this compound would have a lower melting point and different physical properties compared to its saturated counterpart, myristyl laurate. Such unsaturated wax esters are of interest in various fields, including cosmetics, pharmaceuticals, and as specialty lubricants, due to their unique thermal and rheological properties.

Chemical Structure

The key structural difference between the theoretical this compound and the known myristyl laurate is the presence of a cis-double bond in the C14 alcohol chain of this compound.

G Chemical Structure of this compound vs. Myristyl Laurate cluster_0 This compound (Theoretical) cluster_1 Myristyl Laurate This compound caption0 Figure 1: Theoretical structure of this compound. Myristyl Laurate caption1 Figure 2: Structure of Myristyl Laurate.

A comparison of the theoretical chemical structure of this compound and the known structure of Myristyl Laurate.

Physicochemical Properties

The properties of this compound can be predicted based on the properties of myristoleic acid and lauryl alcohol. For comparison, the experimentally determined properties of myristyl laurate are also provided.

Predicted Properties of this compound
PropertyPredicted Value
IUPAC Name (Z)-tetradec-9-enyl dodecanoate
Molecular Formula C26H50O2
Molecular Weight 394.68 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Insoluble in water; soluble in organic solvents
Properties of Myristyl Laurate
PropertyValueReference
IUPAC Name Tetradecyl dodecanoate[1]
CAS Number 22412-97-1[2]
Molecular Formula C26H52O2[1][3]
Molecular Weight 396.69 g/mol [1][3]
Appearance White solid[1]
Boiling Point 438.7 °C at 760 mmHg[1]
Flash Point 225.6 °C[1]
Density 0.86 g/cm³[1]
Solubility Insoluble in water[4]

Experimental Protocols: Synthesis of Wax Esters

While a specific protocol for this compound is not available, the general synthesis of wax esters can be achieved through chemical or enzymatic methods.

Chemical Synthesis: Esterification

A common method for synthesizing wax esters is through the Fischer esterification of a fatty alcohol with a fatty acid in the presence of an acid catalyst.

G Chemical Synthesis of a Wax Ester Start Start: Reactants Reactants Myristoleyl Alcohol + Lauric Acid Start->Reactants Reaction Reflux with Dean-Stark trap to remove water Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Neutralization, Washing, and Drying Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound Purification->Product

A generalized workflow for the chemical synthesis of a wax ester.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of myristoleyl alcohol and lauric acid in an anhydrous solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water produced during the reaction, driving the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled, neutralized with a weak base (e.g., sodium bicarbonate solution), washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure wax ester.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often proceeding under solvent-free conditions.

G Enzymatic Synthesis of a Wax Ester Start Start: Reactants Reactants Myristoleyl Alcohol + Lauric Acid Start->Reactants Incubation Incubate at optimal temperature with agitation Reactants->Incubation Enzyme Immobilized Lipase (B570770) Enzyme->Incubation Conditions Solvent-free or in an organic solvent Conditions->Incubation Separation Filter to remove immobilized enzyme Incubation->Separation Purification Purify product (e.g., by chromatography) Separation->Purification Product This compound Purification->Product

A generalized workflow for the enzymatic synthesis of a wax ester.

Protocol:

  • Reactant and Enzyme Preparation: Myristoleyl alcohol and lauric acid are mixed, often in a stoichiometric ratio, in a reaction vessel. An immobilized lipase (e.g., from Candida antarctica) is added. The reaction can be run neat or in a non-polar organic solvent.

  • Incubation: The mixture is incubated at the optimal temperature for the lipase (typically 40-60 °C) with constant stirring.

  • Enzyme Removal: Once the reaction reaches equilibrium or completion, the immobilized enzyme is removed by filtration and can be washed and reused.

  • Product Purification: The resulting product can be purified using standard techniques such as column chromatography.

Potential Applications

Based on the properties of similar unsaturated wax esters, this compound could find applications in several areas:

  • Cosmetics and Personal Care: As an emollient and skin-conditioning agent in creams, lotions, and other formulations. Its unsaturated nature might provide a lighter, less waxy feel compared to saturated esters.

  • Pharmaceuticals: As a component in topical drug delivery systems, potentially enhancing the penetration of active ingredients through the skin.

  • Lubricants: As a biolubricant or a component in lubricant formulations, particularly where good cold-flow properties are required.

Safety and Toxicology

No specific toxicity data is available for this compound. However, based on its constituent parts (fatty alcohol and fatty acid), it is expected to have a low order of toxicity. For myristyl laurate, it is not classified as a hazardous substance.[5] As with any chemical, appropriate safety precautions should be taken in a laboratory or industrial setting.

Conclusion

While "this compound" is not a commonly documented chemical, its structure, properties, and synthesis can be reasonably predicted based on the principles of organic chemistry and the known characteristics of its precursors. It represents a potentially interesting unsaturated wax ester with possible applications in various industries. For practical purposes, researchers may find the data on the well-characterized saturated analogue, myristyl laurate, to be a useful benchmark. Further research would be required to synthesize and characterize this compound to confirm its properties and explore its potential uses.

References

An In-depth Technical Guide to the Synthesis and Purification of Myristoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristoleyl laurate, a wax ester comprised of myristoleyl alcohol and lauric acid, is a molecule of interest in various fields, including pharmaceuticals and cosmetics, due to its properties as an emollient and its potential use in advanced drug delivery systems.[1] This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, with detailed experimental protocols and comparative data to assist researchers in its practical application and development.

Synthesis Methodologies

The synthesis of this compound, like other wax esters, is primarily achieved through the esterification of myristoleyl alcohol with lauric acid. The two principal routes are chemical synthesis, typically involving high temperatures and acid catalysts, and enzymatic synthesis, which utilizes lipases for a more selective and environmentally benign process.[2][3]

Enzymatic Synthesis

Enzymatic synthesis is a preferred method due to its mild reaction conditions, high selectivity, and the elimination of harsh chemical catalysts.[2] Lipases, such as those from Candida antarctica (e.g., Novozym® 435) and Rhizomucor miehei (e.g., Lipozyme® RMIM), are highly effective biocatalysts for this esterification.[4] The reaction proceeds at moderate temperatures, minimizing side reactions and preserving the integrity of the unsaturated myristoleyl alcohol.

The general workflow for enzymatic synthesis involves the reaction of the fatty acid and alcohol, catalyzed by a lipase. This biosynthesis pathway is a two-step process where a fatty acyl reductase first reduces an acyl-chain to a fatty alcohol, and then a wax ester synthase transfers the acyl group onto the alcohol, yielding the wax ester.

Reactants Myristoleyl Alcohol + Lauric Acid Reactor Stirred Tank Reactor (Controlled Temperature) Reactants->Reactor Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reactor Solvent Organic Solvent (e.g., n-hexane) Solvent->Reactor Reaction Esterification Reaction Reactor->Reaction Stirring, Heat Crude Crude this compound (Product + Water + Unreacted Substrates) Reaction->Crude Removal Water Removal (e.g., Molecular Sieves) Removal->Reaction Shift Equilibrium

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Reactant Preparation: In a jacketed glass reactor, combine myristoleyl alcohol and lauric acid in an appropriate molar ratio (e.g., 1:1 to 1:3).

  • Solvent Addition (Optional): Add a suitable organic solvent, such as n-hexane, to dissolve the substrates. Solvent-free systems are also common.

  • Catalyst Introduction: Introduce an immobilized lipase, such as Novozym® 435, at a concentration of 10-50% by weight of the substrates.

  • Reaction Conditions: Maintain the reaction temperature between 45°C and 65°C with continuous stirring. To drive the reaction towards completion, by-product water can be removed using methods like air stripping or the addition of molecular sieves.

  • Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing the conversion rate using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Termination and Catalyst Recovery: Once the desired conversion is achieved (typically within 1-5 hours), terminate the reaction. The immobilized enzyme can be recovered by simple filtration for reuse.

  • Product Isolation: The resulting mixture contains crude this compound, which can then be subjected to purification.

Chemical Synthesis

Traditional chemical synthesis involves the direct esterification of the alcohol and fatty acid at high temperatures, typically in the presence of an inorganic acid catalyst like sulfuric acid. While often faster and cheaper on an industrial scale, this method can lead to discoloration, odor, and the formation of by-products, necessitating more extensive purification.

Reactants Myristoleyl Alcohol + Lauric Acid Reactor Reaction Flask (High Temperature) Reactants->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Reaction Direct Esterification Reactor->Reaction Reflux, Heat Crude Crude Product Mixture Reaction->Crude Neutralization Neutralization (e.g., NaHCO₃ wash) Crude->Neutralization Washed Washed Crude Ester Neutralization->Washed

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Chemical Synthesis

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add myristoleyl alcohol and lauric acid. An excess of one reactant can be used to drive the equilibrium.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 110°C or higher) under reflux. The water produced during the reaction is continuously removed by the Dean-Stark trap.

  • Monitoring: Monitor the reaction until no more water is collected in the trap, indicating the reaction is nearing completion.

  • Neutralization: After cooling, dissolve the reaction mixture in a non-polar solvent (e.g., hexane) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Comparison of Synthesis Methods
ParameterEnzymatic SynthesisChemical Synthesis
Catalyst Lipase (e.g., Novozym 435)Strong Acid (e.g., H₂SO₄)
Temperature Low to moderate (45-80°C)High (>100°C)
Selectivity High, fewer side reactionsLow, risk of by-products
Product Quality High purity, no color/odorOften colored, requires more refining
Environmental Impact "Green Chemistry," biodegradable catalystUse of corrosive acids, potential waste
Yield High (often >90%)High, but may require more purification

Purification Methodologies

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and any by-products. The primary methods include solid-phase extraction and column chromatography.

Solid-Phase Extraction (SPE)

SPE is a rapid and effective method for isolating the wax ester from more polar impurities like free fatty acids and alcohols.

Experimental Protocol: Purification via SPE

  • Column Preparation: Condition a silica (B1680970) gel SPE cartridge by passing a non-polar solvent like heptane (B126788) through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform) and apply it to the conditioned SPE column.

  • Elution: Elute the this compound (a non-polar wax ester) using a non-polar solvent such as heptane. The more polar unreacted fatty acids and alcohols will be retained on the silica column.

  • Collection and Analysis: Collect the eluate containing the purified wax ester. Evaporate the solvent under a stream of nitrogen and verify the purity using HPTLC or GC-MS.

Column Chromatography

For higher purity, particularly at a lab scale, silica gel column chromatography is the method of choice. It allows for a finer separation of components based on polarity.

Start Crude this compound (dissolved in minimal solvent) Column Silica Gel Column (packed in non-polar solvent) Start->Column Load Sample Elution1 Elution with Non-Polar Solvent (e.g., Hexane) Column->Elution1 Elution2 Increase Polarity (e.g., Hexane/Ethyl Acetate) Column->Elution2 Fraction1 Fraction 1: Purified this compound Elution1->Fraction1 Collect Analysis Purity Analysis (TLC, GC-MS) Fraction1->Analysis Fraction2 Fraction 2: Unreacted Alcohol/Acid Elution2->Fraction2 Collect

Caption: Workflow for purification by silica gel column chromatography.

Experimental Protocol: Purification via Column Chromatography

  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal volume of the chromatography solvent and carefully load it onto the top of the silica bed.

  • Elution Gradient: Begin elution with a non-polar solvent (e.g., 100% hexane). This compound, being non-polar, will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Gradient Increase: If necessary, gradually increase the solvent polarity (e.g., by adding ethyl acetate (B1210297) to the hexane) to elute any remaining, more polar starting materials.

  • Product Pooling: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of wax esters, which can be extrapolated for this compound.

ParameterNovozym® 435Lipozyme® RMIMReference
Substrates Cetyl Alcohol + Octanoic AcidCetyl Alcohol + Octanoic Acid
Reaction Time ~3.75 hours~3.0 hours
Reaction Temp. ~65 °C~60 °C
Substrate Ratio 2:1 (Alcohol:Acid)2:1 (Alcohol:Acid)
Enzyme Amount 30% (w/w)30% (w/w)
Max. Yield 98-99%94%

These data highlight that enzymes like Novozym® 435 are highly efficient, capable of producing near-quantitative yields under optimized, mild conditions.

References

Myristoleyl laurate physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleyl laurate is a wax ester, an organic compound resulting from the formal condensation of myristyl alcohol and lauric acid. As a member of the fatty acid ester class, it possesses distinct physical and chemical characteristics that make it a subject of interest in various scientific disciplines, including materials science, cosmetics, and potentially as a component in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physical Properties

This compound, with the IUPAC name tetradecyl dodecanoate, is a saturated wax ester. Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 22412-97-1[1][2]
Molecular Formula C26H52O2[1][2]
Molecular Weight 396.69 g/mol [1][2]
Synonyms Myristyl dodecanoate, Tetradecyl laurate, Lauric acid myristyl ester, Dodecanoic acid, tetradecyl ester[1][2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Physical State Solid at room temperature[3]
Appearance White to yellowish waxy solid[4]
Odor Characteristic, bland[4]
Boiling Point ~438.7 °C at 760 mmHg (estimated)[3]
Melting Point Data not available; expected to be in the range of 38-73°C for similar saturated wax esters[5][6]
Density ~0.86 g/cm³[3]
Flash Point ~225.6 °C (estimated)[3]
Water Solubility Very low (practically insoluble)[7]
Solubility in Organic Solvents Soluble in many common organic solvents.
Storage Room temperature, light-protected in a cool, dry place.[2][4]

Synthesis and Purification

This compound is synthesized through the esterification of lauric acid with myristyl alcohol. This reaction can be catalyzed by an acid or base, or facilitated by enzymes.

Synthesis_of_Myristoleyl_Laurate cluster_reactants Reactants cluster_products Products lauric_acid Lauric Acid (Dodecanoic Acid) catalyst Acid or Enzyme Catalyst lauric_acid->catalyst myristyl_alcohol Myristyl Alcohol (1-Tetradecanol) myristyl_alcohol->catalyst myristoleyl_laurate This compound (Tetradecyl Dodecanoate) water Water catalyst->myristoleyl_laurate Esterification catalyst->water heat Heat heat->catalyst

Figure 1: General synthesis pathway for this compound via esterification.
Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of wax esters, adaptable for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of lauric acid and myristyl alcohol in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (approximately 1-2 mol% of the limiting reagent).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification Protocol: Column Chromatography and Recrystallization

Purification_Workflow start Crude this compound dissolve Dissolve in minimal solvent start->dissolve load_column Load onto Silica (B1680970) Gel Column dissolve->load_column elute Elute with solvent gradient (e.g., Hexane (B92381)/Ethyl Acetate) load_column->elute collect Collect Fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evaporate Evaporate solvent pool->evaporate recrystallize Recrystallize from a suitable solvent evaporate->recrystallize filter_dry Filter and dry crystals recrystallize->filter_dry end Pure this compound filter_dry->end

Figure 2: Experimental workflow for the purification of this compound.
  • Column Chromatography:

    • Prepare a silica gel column using a suitable non-polar solvent like hexane.

    • Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate (B1210297) in hexane.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

  • Recrystallization:

    • Dissolve the purified ester in a minimal amount of a hot solvent (e.g., ethanol, acetone).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Analytical_Approaches cluster_techniques Analytical Techniques cluster_information Information Obtained gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) purity_mw Purity and Molecular Weight gc_ms->purity_mw hplc High-Performance Liquid Chromatography (HPLC) purity_quant Purity and Quantification hplc->purity_quant nmr Nuclear Magnetic Resonance (NMR) Spectroscopy structure Structural Elucidation nmr->structure ftir Fourier-Transform Infrared (FTIR) Spectroscopy functional_groups Functional Group Identification ftir->functional_groups

Figure 3: Logical diagram of analytical methods for this compound characterization.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of this compound.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as hexane or dichloromethane. An internal standard may be added for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS) is typically used for separating wax esters.

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution in split or splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the high-boiling point ester.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range that includes the expected molecular ion (m/z 396.7) and characteristic fragment ions.

  • Data Analysis: The retention time of the peak corresponding to this compound indicates its purity relative to other components. The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the ester structure, such as ions corresponding to the acylium ion of lauric acid.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purification and quantification of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18) is suitable for separating non-polar compounds like wax esters.

    • Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and water, is often employed.

    • Detector: As this compound lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is preferred over a UV detector.

  • Data Analysis: The peak area can be used for quantification against a standard curve. The retention time is characteristic of the compound under the specific chromatographic conditions.

Potential Applications in Research and Drug Development

While this compound is commonly used in the cosmetics industry as a surfactant, emollient, and viscosity-controlling agent, its properties suggest potential for broader applications.[8] The long alkyl chains contribute to its lipophilicity, a characteristic that is often exploited in drug delivery systems to enhance the solubility and permeability of therapeutic agents. The ester linkage also presents the possibility of its use as a pro-drug moiety, where an active pharmaceutical ingredient is chemically linked to the fatty alcohol or fatty acid, to be released by enzymatic cleavage in vivo. Further research is warranted to explore these potential applications in drug formulation and delivery.

References

An In-depth Technical Guide to the Solubility of Myristoleyl Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myristoleyl Laurate and its Solubility

This compound is a wax ester, an ester of myristoleyl alcohol and lauric acid. Its long hydrocarbon chains make it a nonpolar molecule. The principle of "like dissolves like" is central to understanding its solubility. Therefore, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents. The presence of a double bond in the myristoleyl portion of the molecule introduces a slight kink in the chain, which may marginally increase its solubility in some solvents compared to its saturated analog, myristyl laurate, due to a potential disruption in crystal lattice packing.

Qualitative Solubility Profile of this compound

Based on the solubility of similar compounds, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.

SolventSolvent PolarityExpected SolubilityRationale/Supporting Evidence
HexaneNonpolarHighLong-chain esters are generally soluble in nonpolar aliphatic hydrocarbons.
TolueneNonpolar (Aromatic)HighAromatic solvents are effective at dissolving large, nonpolar molecules like wax esters.[1]
Diethyl EtherSlightly PolarHighEther is a good solvent for many organic compounds, including esters. Methyl laurate is miscible with ether.[2]
ChloroformSlightly PolarHighChlorinated solvents are generally effective for dissolving lipids and waxes.[1]
AcetonePolar AproticModerate to HighMethyl laurate is miscible with acetone.[2][3] The longer chain of this compound may slightly reduce solubility compared to methyl laurate.
Ethanol (B145695)Polar ProticLow to ModerateThe solubility of long-chain fatty esters in ethanol decreases as the chain length increases.[4][5] Methyl laurate is soluble in ethanol.[6]
MethanolPolar ProticLowMethanol is more polar than ethanol, leading to lower solubility for long-chain nonpolar compounds.
WaterVery PolarInsolubleAs a large, nonpolar molecule, this compound is hydrophobic and will not dissolve in water. Methyl laurate is insoluble in water.[2][3][6]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent, a common and reliable method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Thermostatic oven

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Filtration apparatus

3.2. Experimental Workflow Diagram

G A Prepare a supersaturated solution of this compound in the chosen solvent. B Equilibrate the solution at a constant temperature with continuous agitation for an extended period (e.g., 24-48 hours). A->B C Allow the solution to settle, permitting excess solid to precipitate. B->C D Withdraw a known volume of the supernatant using a pre-heated pipette. C->D E Filter the supernatant through a syringe filter to remove any remaining solid particles. D->E F Transfer the filtered solution to a pre-weighed container. E->F G Evaporate the solvent under controlled conditions (e.g., in a thermostatic oven). F->G H Weigh the container with the dried residue. G->H I Calculate the solubility based on the mass of the residue and the initial volume of the supernatant. H->I G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Molecular Size Molecular Size Polarity (Nonpolar) Polarity (Nonpolar) Solubility Solubility Polarity (Nonpolar)->Solubility 'Like dissolves like' principle Unsaturation Unsaturation Solvent Polarity Solvent Polarity Solvent Polarity->Solubility Hydrogen Bonding Capacity Hydrogen Bonding Capacity Temperature Temperature Temperature->Solubility Generally increases solubility Pressure Pressure

References

An In-depth Technical Guide to the Core Mechanism of Action of Myristoleyl Laurate as an Emollient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Emollients in Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its "brick and mortar" structure, composed of corneocytes ("bricks") embedded in a lipid-rich matrix ("mortar"), is crucial for preventing excessive transepidermal water loss (TEWL) and protecting against external aggressors. Emollients are essential ingredients in dermatological and cosmetic formulations designed to maintain and restore the integrity of this barrier. They primarily function by forming a hydrophobic film on the skin's surface, smoothing the skin, and integrating into the superficial layers of the lipid matrix. Myristoleyl laurate is classified as a wax ester emollient, contributing to skin health through its occlusive and lubricating properties.

This compound: Physicochemical Properties and Structure-Activity Relationship

This compound is the ester of a C14 unsaturated fatty alcohol (myristoleyl alcohol) and a C12 saturated fatty acid (lauric acid). The presence of a double bond in the myristoleyl moiety is a critical determinant of its physical and functional properties.

  • Physical State: Unlike its saturated counterpart, myristyl laurate, which is a waxy solid at room temperature, the unsaturation in this compound disrupts the crystalline packing of the molecules. This results in a lower melting point, rendering it a liquid or a soft, low-melting solid, which enhances its spreadability and contributes to a lighter, less greasy skin feel.

  • Solubility: Consistent with its lipid nature, this compound is insoluble in water but soluble in oils and organic solvents.

  • Emolliency and Feel: The combination of the fatty alcohol and fatty acid chains provides a lubricious feel upon application. The unsaturation leads to a less occlusive and lighter film on the skin compared to saturated esters of similar molecular weight.

Core Mechanism of Action as an Emollient

The emollient action of this compound is a composite of several interrelated mechanisms:

  • Film Formation and Occlusion: When applied to the skin, this compound spreads to form a thin, hydrophobic film. This film acts as a barrier to moisture evaporation from the stratum corneum, thereby reducing TEWL and increasing skin hydration. The degree of occlusion is influenced by the integrity and thickness of this film.

  • Improvement of Skin Texture and Lubricity: By filling the voids between desquamating corneocytes, the lipid film of this compound smooths the skin's surface. This enhances light reflection, imparting a healthier appearance, and provides a lubricating effect that reduces friction and improves skin suppleness.

  • Integration with the Lipid Matrix: As a lipid ester, this compound can superficially integrate with the intercellular lipid matrix of the stratum corneum. This helps to temporarily fortify the skin's barrier function and contributes to a softer, more pliable skin texture.

Quantitative Data Summary

Direct quantitative performance data for this compound is scarce in publicly available literature. The following table presents data for structurally related emollients to provide an estimated performance profile. It is important to note that the presence of unsaturation in this compound will likely result in a lower melting point and potentially a less occlusive feel compared to its saturated analogs.

PropertyMyristyl Myristate (Saturated Analogue)Myristyl Laurate (Saturated Analogue)Oleyl Oleate (Unsaturated Analogue)This compound (Inferred)
INCI Name Myristyl MyristateMyristyl LaurateOleyl OleateThis compound
CAS Number 3234-85-322412-97-13687-45-4Not readily available
Appearance White, waxy solidSolidClear to yellowish liquidLiquid to soft, low-melting solid
Melting Point (°C) ~38Not specified~10Low, likely < 30°C
Spreadability Good, enhances spreadability[1]Enhances spreadability[2]HighExpected to be high
Occlusivity (TEWL) Forms a protective barrier[3]Not specifiedForms a protective filmModerately occlusive
Sensory Profile Non-greasy, velvety, powdery feel[1][4]Dry, non-greasy after-feelLubricious, non-greasyLight, lubricious, non-greasy

Note: Data for analogue compounds are used to infer the properties of this compound. The actual values for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to quantify the emollient properties of a substance like this compound.

In Vivo Measurement of Skin Hydration by Capacitance (Corneometry)
  • Objective: To measure the hydration level of the stratum corneum before and after the application of the emollient.

  • Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

  • Procedure:

    • Subject Acclimatization: Subjects are acclimated in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 20 minutes.

    • Test Area Demarcation: Define test areas (e.g., 2x2 cm squares) on the volar forearm.

    • Baseline Measurement: Take at least three baseline capacitance readings from each test area and calculate the average.

    • Product Application: Apply a standardized amount of the test material (e.g., 2 mg/cm²) to the designated test area. A control area is left untreated or treated with a placebo.

    • Post-Application Measurements: Take capacitance measurements at specified time points (e.g., 1, 2, 4, and 6 hours) after application.

    • Data Analysis: The change in skin hydration is calculated as the difference between the post-application and baseline measurements.

In Vivo Measurement of Transepidermal Water Loss (TEWL)
  • Objective: To assess the occlusivity of the emollient by measuring its effect on the rate of water evaporation from the skin.

  • Apparatus: Tewameter® (e.g., TM 300, Courage + Khazaka).

  • Procedure:

    • Subject Acclimatization: As described in the corneometry protocol.

    • Test Area Demarcation: As described above.

    • Baseline Measurement: Measure the baseline TEWL for each test area. The probe is held on the skin until a stable reading is obtained (typically 30-60 seconds).

    • Product Application: Apply the test material as previously described.

    • Post-Application Measurements: Measure TEWL at specified time intervals after product application.

    • Data Analysis: The percentage reduction in TEWL is calculated to determine the occlusive effect of the emollient.

In Vitro Assessment of Spreadability
  • Objective: To quantify the spreading characteristics of the emollient.

  • Apparatus: Parallel-plate extensometer (two glass plates), a standardized weight, and a caliper.

  • Procedure:

    • Sample Preparation: Place a precise amount of the test substance (e.g., 1 gram) at the center of a clean, horizontal glass plate.

    • Spreading: Carefully place a second glass plate of known weight on top of the sample. A standardized weight can be added to the top plate.

    • Measurement: After a specified time (e.g., 1 minute), measure the diameter of the spread sample.

    • Data Analysis: The spreadability is reported as the area of the circle formed by the spread sample. Different emollients can be compared based on their spread areas under identical conditions.

Visualizations of Mechanisms and Workflows

Logical Relationship of this compound's Structure to its Emollient Function

A This compound (C14 Unsaturated Alcohol + C12 Saturated Acid) B Unsaturated Carbon Chain (Myristoleyl Moiety) A->B C Ester Linkage and Fatty Acid Chain (Laurate Moiety) A->C E Disrupted Crystalline Structure B->E H Hydrophobic Nature C->H D Lower Melting Point (Liquid/Soft Solid at RT) F Good Spreadability D->F E->D G Light, Non-Greasy Skin Feel F->G I Formation of a Surface Film H->I J Occlusion (Reduced TEWL) I->J L Smoothing of Skin Surface I->L K Increased Skin Hydration J->K M Improved Skin Texture L->M cluster_0 In Vivo Testing cluster_1 In Vitro Testing A Subject Recruitment & Acclimatization B Baseline Measurements (TEWL & Hydration) A->B C Product Application (Standardized Dose) B->C D Post-Application Measurements (Time-Course) C->D E Data Analysis (% Change from Baseline) D->E F Sample Preparation G Spreadability Test (Parallel-Plate Method) F->G H Measurement of Spread Diameter G->H I Calculation of Spread Area H->I

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Myristoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the analysis of Myristoleyl Laurate, a long-chain wax ester, using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). Due to the lack of a significant UV chromophore in its structure, ELSD is the detector of choice for the quantitative analysis of this and similar lipid compounds. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and reproducible results.

Introduction

This compound is a wax ester composed of myristoleyl alcohol and lauric acid. Wax esters are a class of neutral lipids that are widely found in nature and are used in various industrial applications, including pharmaceuticals, cosmetics, and as lubricants. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This protocol outlines a specific HPLC-ELSD method developed for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable. For very long-chain wax esters, a C30 column can also be considered.

  • Solvents: HPLC grade methanol, acetonitrile, and chloroform (B151607).

  • Sample: this compound standard and sample for analysis.

  • Glassware: Volumetric flasks, vials, and syringes.

Sample Preparation
  • Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable organic solvent, such as a 1:1 (v/v) mixture of chloroform and methanol, to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range for quantification.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solutions to a known concentration. Gentle heating and vortexing may be necessary to ensure complete dissolution.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A Methanol
Mobile Phase B Chloroform
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
ELSD Detector Settings

The Evaporative Light Scattering Detector is crucial for the detection of non-volatile analytes like this compound. The settings should be optimized for the specific instrument and mobile phase used.

ParameterSetting
Nebulizer Temperature 40°C
Evaporator Temperature 40°C
Gas Flow Rate (Nitrogen) 1.5 - 2.0 L/min

Data Presentation

Quantitative analysis of this compound is achieved by constructing a calibration curve from the peak areas of the standard solutions. The concentration of this compound in the sample can then be determined from this curve. The results should be summarized in a clear and concise table.

Table 1: Calibration Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Chloroform:Methanol (1:1) weigh->dissolve standards Prepare Calibration Standards dissolve->standards sample_prep Prepare Sample Solution dissolve->sample_prep filter Filter all solutions (0.45 µm PTFE) standards->filter sample_prep->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify

HPLC Analysis Workflow for this compound.

Conclusion

This application note provides a detailed and reliable HPLC-ELSD method for the quantitative analysis of this compound. The protocol is designed to be easily implemented in a laboratory setting for routine analysis, contributing to the robust characterization of products and formulations containing this wax ester. Adherence to this protocol will ensure high-quality, reproducible data for researchers, scientists, and professionals in the field of drug development and related industries.

Application Note: Quantitative Analysis of Myristoleyl Laurate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl laurate is a wax ester, a class of lipids that are esters of fatty acids with long-chain fatty alcohols. The accurate quantification of this compound is essential in various fields, including the formulation of pharmaceuticals and cosmetics, as well as in biological research, where it may be studied as a biomarker or a component of complex lipid mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[1] This method offers high sensitivity and selectivity, enabling precise quantification and structural confirmation.[1]

This application note provides a detailed protocol for the quantitative determination of this compound using a high-temperature GC-MS method. The methodology described herein is designed to be a robust starting point for researchers and can be adapted for various sample matrices.

Experimental Protocols

Sample Preparation

A critical step in the analysis of this compound is the preparation of the sample to ensure it is in a suitable form for GC-MS analysis. As this compound is a non-polar compound, a simple dissolution in an organic solvent is typically sufficient.

Materials and Reagents:

  • This compound standard (purity >98%)

  • Hexane (B92381) or Toluene (B28343) (GC grade)

  • Internal Standard (IS), e.g., a deuterated wax ester or a wax ester with a different chain length not present in the sample.

  • Glass vials with PTFE-lined caps

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in hexane or toluene. Perform serial dilutions to create a series of calibration standards at concentrations appropriate for the expected sample concentrations.

  • Sample Preparation:

    • For neat samples or simple mixtures, accurately weigh the sample and dissolve it in a known volume of hexane or toluene to achieve a concentration within the calibration range.

    • For complex matrices, a lipid extraction may be necessary. A common method is the Folch extraction using a chloroform/methanol mixture.[2]

  • Internal Standard Spiking: Add a known amount of the internal standard to all standards and samples to correct for variations in injection volume and instrument response.

  • Final Dilution: Dilute the sample extract as needed with the chosen solvent to fall within the linear range of the calibration curve.

GC-MS Instrumentation and Conditions

The analysis of a relatively high molecular weight wax ester like this compound necessitates the use of a high-temperature capillary column and appropriate temperature programming to ensure proper elution and peak shape.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

  • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

Table 1: GC-MS Method Parameters

ParameterValue
GC Column DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar[1][3]
Injector Temperature 390°C[3]
Injection Mode Splitless (1 µL injection volume)[4]
Carrier Gas Helium at a constant flow of 1 mL/min[4]
Oven Temperature Program Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.[3]
Transfer Line Temperature 325°C[4]
Ion Source Temperature 230°C[5][6]
Ionization Mode Electron Ionization (EI) at 70 eV[5][6]
Mass Scan Range m/z 50-700[5]
Quantification Mode Selected Ion Monitoring (SIM)
Selected Ions To be determined from the mass spectrum of this compound (characteristic fragment ions)

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the analysis of the prepared standards. The concentration of this compound in the samples is then determined from this curve.

Table 2: Representative Quantitative Data

ParameterValue
Retention Time (min) ~15-20 (dependent on the specific GC conditions)
Calibration Range 0.1 - 100 µg/mL
Linearity (R²) >0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery (%) 95 - 105%
Precision (%RSD) <10%

Note: The values presented in Table 2 are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Mandatory Visualization

The overall workflow for the quantification of this compound by GC-MS is depicted in the following diagram.

GCMS_Workflow GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing/Aliquoting Dissolution Dissolution in Organic Solvent Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Dilution Final Dilution Spiking->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described high-temperature GC-MS method provides a reliable and robust protocol for the quantification of this compound. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for the analysis of this high molecular weight wax ester. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in their samples. The method can be validated in-house to meet specific regulatory or research requirements.

References

Application Notes and Protocols for NMR Analysis of Myristoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl laurate is a wax ester, a class of lipids that are esters of fatty acids with long-chain alcohols. These compounds are of significant interest in various fields, including cosmetics, pharmaceuticals, and material science, due to their lubricating, emulsifying, and structuring properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This document provides a comprehensive guide to the preparation of this compound samples for high-resolution NMR analysis.

Data Presentation

The following tables summarize the key quantitative data for this compound and the parameters for its NMR analysis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC NameTetradecyl dodecanoate
Molecular FormulaC₂₆H₅₂O₂
Molecular Weight396.69 g/mol [1]
Physical StateSolid[1]

Table 2: Typical ¹H NMR Chemical Shift Ranges for this compound in CDCl₃

ProtonsChemical Shift (δ) ppmMultiplicity
Terminal Methyl (-CH₃)~0.88Triplet
Methylene Chain (-(CH₂)n-)~1.25Multiplet
Methylene adjacent to ester oxygen (β-CH₂-O-C=O)~1.63Multiplet
Methylene adjacent to carbonyl (α-CH₂-C=O)~2.29Triplet
Methylene attached to ester oxygen (-CH₂-O-C=O)~4.05Triplet

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃

CarbonChemical Shift (δ) ppm
Terminal Methyl (-CH₃)~14.1
Methylene Chain (-(CH₂)n-)22.7 - 31.9
Methylene adjacent to ester oxygen (β-CH₂-O-C=O)~28.7
Methylene adjacent to carbonyl (α-CH₂-C=O)~34.4
Methylene attached to ester oxygen (-CH₂-O-C=O)~64.4
Carbonyl (-C=O)~173.9

Experimental Protocols

This section details the methodology for the preparation of a this compound sample for NMR analysis.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) of high purity (≥99.8%)

  • Tetramethylsilane (TMS) as an internal standard (optional, can be pre-mixed in the solvent)

  • High-quality 5 mm NMR tubes

  • Glass vials with caps

  • Pasteur pipettes and bulbs

  • Glass wool or a syringe filter (e.g., PTFE, 0.22 µm)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry glass vial.[2][3] The higher concentration for ¹³C NMR is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2][3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for long-chain esters like this compound due to its ability to dissolve nonpolar compounds.[2] Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum that could obscure the analyte signals.[4]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the this compound sample.[2][3] If not already present in the solvent, a small amount of TMS can be added as an internal standard for chemical shift referencing (0 ppm).

    • Cap the vial and vortex the mixture to facilitate dissolution. Gentle warming in a water bath or sonication can be used to aid the dissolution of the solid wax ester.[4] Ensure the sample is completely dissolved to achieve a homogeneous solution.

  • Filtration:

    • To remove any particulate matter that could adversely affect the spectral resolution, filter the sample solution.[5]

    • This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette into a clean NMR tube.[2][5] Alternatively, a syringe filter can be used for more rigorous filtration.

  • Transfer to NMR Tube:

    • Carefully transfer the filtered solution into a 5 mm NMR tube. The final volume in the tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.[4]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Clearly label the tube with the sample identification, solvent, and date.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the preparation of a this compound sample for NMR analysis.

experimental_workflow start Start weigh 1. Weigh this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) start->weigh add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL CDCl₃ with TMS) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex/Sonicate) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No filter 4. Filter Solution (Glass Wool/Syringe Filter) check_dissolution->filter Yes transfer 5. Transfer to NMR Tube filter->transfer cap_label 6. Cap and Label Tube transfer->cap_label nmr_analysis Proceed to NMR Analysis cap_label->nmr_analysis

Caption: Experimental workflow for this compound NMR sample preparation.

logical_relationship sample This compound (Analyte) homogeneous_solution Homogeneous Solution sample->homogeneous_solution solvent Deuterated Solvent (CDCl₃) solvent->homogeneous_solution standard Internal Standard (TMS) standard->homogeneous_solution nmr_spectrometer NMR Spectrometer homogeneous_solution->nmr_spectrometer Analysis high_res_spectrum High-Resolution NMR Spectrum nmr_spectrometer->high_res_spectrum Data Acquisition

Caption: Logical relationship of components for NMR analysis.

References

Application Notes and Protocols for Myristoleyl Laurate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl laurate is a fatty acid ester that holds promise as an excipient in topical drug delivery systems. Its chemical properties suggest potential utility as an emollient, texture enhancer, and penetration enhancer, contributing to the overall efficacy and patient compliance of topical formulations. These application notes provide a comprehensive overview of the use of this compound, including its formulation into various delivery systems, and detailed protocols for in vitro and ex vivo characterization. While direct quantitative data on this compound's penetration enhancement is limited in publicly available literature, this document extrapolates from data on structurally similar compounds, such as other fatty acid esters like myristyl myristate and lauryl laurate, to provide a framework for its evaluation.

Physicochemical Properties and Safety Profile

This compound is an ester formed from myristoleyl alcohol and lauric acid. As a lipophilic molecule, it is expected to be soluble in oils and organic solvents, while being insoluble in water. Esters of fatty acids and fatty alcohols are generally considered safe for topical use, with a low risk of irritation or sensitization[1]. Myristyl myristate, a related compound, has been formulated into solid lipid nanoparticles (SLNs) and has demonstrated good biocompatibility with human blood cells[2]. Lauryl laurate is also regarded as safe for cosmetic use and is suitable for most skin types[1]. Based on this, this compound is anticipated to have a favorable safety profile for topical applications.

Applications in Topical Drug Delivery

This compound can be incorporated into various topical drug delivery systems, including:

  • Creams and Lotions: Its emollient properties can improve the feel and spreadability of these formulations, while also helping to restore the skin's lipid barrier.

  • Ointments: As a component of the lipid phase, it can modify the consistency and drug release characteristics of ointments.

  • Microemulsions: It can serve as the oil phase in the formulation of microemulsions, which are known to enhance the solubility and penetration of poorly water-soluble drugs.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): this compound can be used as a solid lipid or as part of the lipid matrix in these nanoparticle systems to encapsulate drugs for controlled release and improved skin penetration.

Mechanism of Action as a Penetration Enhancer

The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin, which is composed of corneocytes embedded in a lipid-rich matrix. Fatty acid esters like this compound are thought to enhance skin penetration through one or more of the following mechanisms:

  • Disruption of Stratum Corneum Lipids: They can intercalate into the highly ordered lipid bilayers of the stratum corneum, increasing their fluidity and creating defects through which drugs can more easily pass.

  • Increased Drug Partitioning: By modifying the polarity of the formulation, they can improve the partitioning of the drug from the vehicle into the stratum corneum.

  • Co-solvency: They may act as a co-solvent for the drug within the formulation, increasing its solubility and thermodynamic activity.

The following diagram illustrates the potential mechanism of action of this compound as a penetration enhancer.

G cluster_0 Topical Formulation cluster_1 Stratum Corneum (SC) cluster_2 Viable Epidermis Formulation Formulation with This compound (ML) and Drug SC_lipids Organized SC Lipids Formulation->SC_lipids Drug Partitioning Disrupted_lipids Disrupted SC Lipids SC_lipids->Disrupted_lipids ML increases lipid fluidity Target Drug at Target Site Disrupted_lipids->Target Enhanced Drug Permeation

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Data on Related Compounds

Table 1: Characterization of Solid Lipid Nanoparticles (SLNs) made with Myristyl Myristate

ParameterValueReference
Mean Diameter118 nm[2]
Polydispersity Index (PDI)< 0.2[2]
Zeta Potential-4.0 mV
Cell Viability (Human Lymphocytes, 24h)> 90% (up to 300 µg/ml)

Table 2: Penetration Enhancement Ratios of Various Fatty Acids and Esters

EnhancerDrugSkin ModelEnhancement Ratio (ER)Reference
Lauric Acid (15%)AminophyllineShed Snake Skin4.38 ± 0.03
Oleic AcidMeloxicamIn-vitro1.070
Isopropyl MyristateMeloxicamIn-vitroNot specified as most effective
Lauric AcidKetoprofenRat SkinEffective Enhancer

Experimental Protocols

The following are detailed protocols for the formulation and evaluation of topical drug delivery systems containing this compound.

Protocol 1: Formulation of a this compound-Based Cream

Objective: To prepare a stable oil-in-water (o/w) cream containing this compound and a model drug.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Cetostearyl alcohol (emulsifier and thickener)

  • Polysorbate 80 (emulsifier)

  • Glycerin (humectant)

  • Propylene (B89431) glycol (co-solvent and penetration enhancer)

  • Purified water

  • Preservative (e.g., phenoxyethanol)

Procedure:

  • Oil Phase Preparation: In a beaker, melt this compound and cetostearyl alcohol at 70-75°C.

  • Disperse the API in the molten oil phase. If the API is heat-sensitive, it can be incorporated into the cream during the cooling step.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water to 70-75°C. Add glycerin, propylene glycol, polysorbate 80, and the preservative. Stir until all components are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes until a uniform emulsion is formed.

  • Cooling: Allow the cream to cool to room temperature with gentle stirring.

  • Characterization: Evaluate the cream for its physical appearance, pH, viscosity, and drug content.

G A 1. Prepare Oil Phase (this compound, Cetostearyl alcohol, API) Heat to 70-75°C C 3. Emulsification Add Oil Phase to Aqueous Phase with High-Speed Homogenization A->C B 2. Prepare Aqueous Phase (Water, Glycerin, Propylene glycol, Polysorbate 80, Preservative) Heat to 70-75°C B->C D 4. Cooling Cool to Room Temperature with Gentle Stirring C->D E 5. Characterization (pH, Viscosity, Drug Content) D->E

Caption: Workflow for the formulation of a this compound-based cream.

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cells

Objective: To evaluate the release rate of a drug from a topical formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Strat-M®) or excised animal/human skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • This compound-containing formulation

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Franz Cell Setup: Assemble the Franz diffusion cells with the membrane separating the donor and receptor compartments. The receptor compartment is filled with pre-warmed (32°C) and de-gassed receptor medium and stirred continuously.

  • Membrane Equilibration: Allow the membrane to equilibrate with the receptor medium for 30 minutes.

  • Sample Application: Apply a known amount of the formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and determine the drug release kinetics.

G A 1. Assemble Franz Cell with Membrane B 2. Fill Receptor with Medium (32°C, Stirring) A->B C 3. Apply Formulation to Donor Compartment B->C D 4. Sample Receptor Medium at Timed Intervals C->D E 5. Quantify Drug Concentration (HPLC) D->E F 6. Calculate Cumulative Drug Release E->F

Caption: Experimental workflow for an in vitro drug release study.

Protocol 3: Ex Vivo Skin Permeation Study

Objective: To assess the ability of this compound to enhance the permeation of a drug through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • This compound-containing formulation and a control formulation (without this compound)

  • HPLC system

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Franz Cell Setup: Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor medium and stir continuously.

  • Skin Integrity Check: Before applying the formulation, assess the integrity of the skin by measuring the trans-epidermal water loss (TEWL) or electrical resistance.

  • Sample Application: Apply a finite dose of the test and control formulations to the skin surface in the donor compartments.

  • Sampling and Quantification: Follow steps 4 and 5 from Protocol 2.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. Calculate the steady-state flux (Jss), permeability coefficient (Kp), and the enhancement ratio (ER) using the following formulas:

    • Jss = Slope of the linear portion of the cumulative amount permeated vs. time curve.

    • Kp = Jss / Cd (where Cd is the drug concentration in the donor compartment).

    • ER = Jss (with enhancer) / Jss (without enhancer).

Conclusion

This compound presents a promising option as a multifunctional excipient in topical drug delivery systems. Its anticipated emollient and penetration-enhancing properties, combined with a favorable safety profile, make it a valuable candidate for formulation development. The protocols provided herein offer a systematic approach to formulating and evaluating topical systems containing this compound. Further research is warranted to generate specific quantitative data on its penetration enhancement capabilities for various drugs and to fully elucidate its mechanism of action at the molecular level.

References

Application Notes and Protocols for Myristoleyl Laurate as a Transdermal Penetration Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl laurate is a lipophilic ester that holds potential as a penetration enhancer in transdermal drug delivery systems. Its mechanism of action is hypothesized to be similar to other fatty acid esters, which involves the disruption of the highly organized lipid structure of the stratum corneum, thereby reducing the barrier function of the skin and facilitating drug permeation. These application notes provide a summary of the current understanding and a generalized protocol for evaluating the efficacy of this compound as a penetration enhancer in transdermal studies.

Disclaimer: Published scientific literature with specific quantitative data on the penetration enhancement effects of this compound is limited. The data presented in these notes are for closely related and well-studied fatty acid esters, such as isopropyl myristate and methyl laurate, and should be considered as illustrative examples. Researchers are encouraged to generate specific data for this compound using the provided protocols.

Mechanism of Action

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the epidermis. It consists of corneocytes embedded in a lipid-rich matrix composed of ceramides, cholesterol, and free fatty acids. This lipid matrix is highly ordered and crystalline, which limits the diffusion of most drug molecules.

Penetration enhancers like this compound are thought to function by:

  • Disruption of Stratum Corneum Lipids: By inserting themselves into the lipid bilayers, these enhancers disrupt the tight packing of the lipids, increasing their fluidity.

  • Creation of Diffusion Pathways: The increased fluidity creates less tortuous pathways for drug molecules to diffuse through the stratum corneum.

  • Enhanced Drug Partitioning: this compound may alter the solubility of the drug within the stratum corneum, leading to a more favorable partition coefficient and increased drug uptake into the skin.

It is important to note that the interaction of penetration enhancers with the skin is a complex process and the exact mechanism of this compound is yet to be fully elucidated.

Data Presentation: Illustrative Quantitative Data for Related Penetration Enhancers

The following tables summarize quantitative data from studies on penetration enhancers structurally related to this compound, such as isopropyl myristate (IPM) and methyl laurate. This data is provided to give researchers a comparative baseline for their own studies with this compound.

Table 1: In Vitro Permeation Data for Meloxicam with Isopropyl Myristate (IPM) as a Penetration Enhancer [1][2]

Enhancer Concentration (% w/w)Drug Flux (μg/cm²/h)Cumulative Amount Permeated at 8h (μg/cm²)Enhancement Ratio*Lag Time (h)
0 (Control)78.87630.961.000.5
180.25642.001.020.4
582.11656.881.040.3
1083.79670.321.060.2

*Enhancement Ratio (ER) is the ratio of the drug flux with the enhancer to the drug flux without the enhancer.

Table 2: In Vitro Human Skin Flux of Opioids with Methyl Laurate as Part of a Dual Enhancer System [3]

DrugEnhancer SystemDrug Flux (μg/cm²/h)
HydromorphoneSucrose cocoate and Methyl laurate10 - 20
BuprenorphineSucrose cocoate and Methyl laurate3 - 30

Experimental Protocols

The following are detailed protocols for the preparation of transdermal patches and the execution of in vitro permeation studies to evaluate the efficacy of this compound as a penetration enhancer.

Protocol 1: Preparation of Matrix-Type Transdermal Patches using Solvent Casting Technique

This protocol describes the preparation of a matrix-type transdermal patch where the drug and enhancer are dispersed in a polymer matrix.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Film-forming polymer (e.g., HPMC, Eudragit®, PVA)

  • Plasticizer (e.g., propylene (B89431) glycol, dibutyl phthalate)

  • Solvent (e.g., ethanol, methanol, dichloromethane)

  • Backing membrane

  • Petri dish or a suitable casting surface

Procedure:

  • Polymer Solution Preparation: Dissolve the film-forming polymer in a suitable solvent with continuous stirring until a clear, homogenous solution is obtained.

  • Drug and Enhancer Incorporation: In a separate container, dissolve the API and this compound (at various desired concentrations, e.g., 1%, 3%, 5% w/w) in a small amount of the solvent.

  • Mixing: Add the drug-enhancer solution to the polymer solution and mix thoroughly to ensure uniform distribution. Add the plasticizer to the mixture and stir.

  • Casting: Pour the final solution into a clean, dry Petri dish or onto a backing membrane spread on a level surface.

  • Drying: Allow the solvent to evaporate slowly at room temperature or in a controlled environment (e.g., an oven at 40°C) for 24 hours.

  • Patch Cutting and Storage: Once dried, carefully peel the patch from the casting surface. Cut the patch into the desired size and shape. Store the patches in a desiccator until further evaluation.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the permeation of a drug through an excised skin membrane from a transdermal patch formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver skin, porcine ear skin, rat abdominal skin)

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • Prepared transdermal patches (with and without this compound)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C at the skin surface

  • Syringes and collection vials

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cell.

  • Franz Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Equilibration: Fill the receptor compartment with pre-warmed (37°C) receptor medium and allow the skin to equilibrate for at least 30 minutes. Ensure the receptor medium is continuously stirred.

  • Patch Application: Apply the transdermal patch (control or with this compound) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples to determine the concentration of the drug that has permeated through the skin using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss), lag time (tL), and the enhancement ratio (ER).

Visualizations

Proposed Mechanism of this compound Action

G cluster_0 Stratum Corneum (Before Enhancer) cluster_1 Stratum Corneum (With this compound) Corneo1 Corneocyte Lipid1 Highly Ordered Lipid Bilayers Corneo2 Corneocyte Corneo3 Corneocyte Lipid2 Disrupted and Fluidized Lipid Bilayers Corneo4 Corneocyte Enhancer Myristoleyl Laurate Enhancer->Lipid2 intercalates Drug1 Drug Molecule Drug1->Lipid1 Low Permeation Drug2 Drug Molecule Drug2->Lipid2 Enhanced Permeation

Caption: Proposed mechanism of this compound as a penetration enhancer.

Experimental Workflow for Evaluating a Novel Penetration Enhancer

G A Formulation Preparation (Patches with/without this compound) C In Vitro Permeation Study (Franz Diffusion Cell) A->C B Skin Preparation (e.g., Human or Porcine Skin) B->C D Sample Collection (Receptor Fluid at Time Intervals) C->D E Analytical Quantification (e.g., HPLC, UV-Vis) D->E F Data Analysis E->F G Determination of: - Steady-State Flux (Jss) - Lag Time (tL) - Enhancement Ratio (ER) F->G

Caption: General workflow for in vitro evaluation of a transdermal penetration enhancer.

References

Application Notes and Protocols for In Vitro Skin Permeation Studies Using Myristoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies to evaluate the potential of Myristoleyl Laurate as a penetration enhancer. This compound is an ester of myristoleic acid and lauryl alcohol, and its structural similarity to other known fatty acid ester penetration enhancers suggests its potential to facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum.

The following sections detail the principles of in vitro skin permeation testing, provide a step-by-step experimental protocol using Franz diffusion cells, and present illustrative data on the potential enhancing effects of this compound. While specific public domain data for this compound is limited, the provided data is representative of enhancements seen with structurally similar compounds.

Principle of In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential tools in dermatological and transdermal drug development.[1][2] These studies typically employ Franz diffusion cells to measure the rate at which an active pharmaceutical ingredient (API) permeates through a skin membrane.[3][4] The basic setup consists of a donor chamber, where the formulation containing the API and the potential enhancer is applied, and a receptor chamber containing a fluid that mimics physiological conditions. The two chambers are separated by a skin membrane, which can be excised human or animal skin.[3] By sampling the receptor fluid over time, the amount of API that has permeated the skin can be quantified, allowing for the determination of key parameters such as flux and permeability coefficient.

Experimental Protocols

Materials and Equipment
  • Franz Diffusion Cells: Glass diffusion cells with a known diffusion area and receptor volume.

  • Skin Membrane: Excised human or animal (e.g., porcine or rodent) skin. The stratum corneum should be intact.

  • Receptor Solution: Phosphate-buffered saline (PBS), pH 7.4, often with a solubilizing agent for poorly water-soluble APIs.

  • Formulations:

    • Control formulation: Active ingredient in a base vehicle (e.g., propylene (B89431) glycol).

    • Test formulation: Active ingredient and this compound in the same base vehicle.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or other suitable method for quantifying the API.

  • General Laboratory Equipment: Magnetic stirrer, water bath, syringes, vials, parafilm.

Protocol for Franz Diffusion Cell Permeation Study
  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and underlying tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

    • Ensure a leak-proof seal.

    • Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber.

  • Experiment Initiation:

    • Place the assembled Franz cells in a circulating water bath set to maintain a skin surface temperature of 32°C.

    • Allow the system to equilibrate for 30 minutes.

    • Apply a precise amount of the control or test formulation evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber opening with parafilm to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated HPLC method or another appropriate analytical technique.

Data Analysis

The cumulative amount of API permeated per unit area (μg/cm²) is plotted against time (h). The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of this plot. The permeability coefficient (Kp, in cm/h) can be calculated by dividing the flux by the initial concentration of the drug in the donor chamber.

The enhancement ratio (ER) is calculated to quantify the effect of this compound:

ER = (Flux of API with this compound) / (Flux of API without this compound)

Data Presentation

The following tables summarize hypothetical quantitative data from an in vitro skin permeation study of a model API, demonstrating the potential enhancing effect of this compound.

Table 1: Cumulative Amount of API Permeated (μg/cm²)

Time (h)Control (API alone)Test (API + 5% this compound)
00.00 ± 0.000.00 ± 0.00
11.25 ± 0.153.50 ± 0.25
23.10 ± 0.208.80 ± 0.45
47.50 ± 0.5021.20 ± 1.10
612.80 ± 0.9036.50 ± 2.05
818.90 ± 1.3054.30 ± 3.10
2460.50 ± 4.20175.80 ± 9.80

Values are presented as mean ± standard deviation (n=6).

Table 2: Permeation Parameters

FormulationSteady-State Flux (Jss, μg/cm²/h)Permeability Coefficient (Kp, cm/h x 10⁻³)Enhancement Ratio (ER)
Control2.520.25-
Test7.330.732.91

Visualizations

G cluster_workflow Experimental Workflow prep Skin Membrane Preparation assembly Franz Cell Assembly prep->assembly equilibration System Equilibration assembly->equilibration application Formulation Application equilibration->application sampling Receptor Fluid Sampling application->sampling analysis HPLC Analysis sampling->analysis data Data Analysis (Flux, ER) analysis->data

Caption: Workflow for the in vitro skin permeation study.

G cluster_pathway Proposed Mechanism of this compound ML This compound SC Stratum Corneum (Lipid Bilayers) ML->SC intercalates into disruption Disruption of Lipid Packing SC->disruption fluidity Increased Lipid Fluidity disruption->fluidity permeability Increased API Permeability fluidity->permeability

Caption: Proposed mechanism of skin permeation enhancement.

Conclusion

The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers investigating the potential of this compound as a skin permeation enhancer. The use of Franz diffusion cells in a well-controlled in vitro setting allows for the reliable determination of key permeation parameters. The hypothetical data suggests that this compound may significantly enhance the skin permeation of APIs, likely by disrupting the highly organized lipid structure of the stratum corneum. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy with a range of active molecules.

References

Application Notes and Protocols for Cytotoxicity Assays of Myristoleyl Laurate on Keratinocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoleyl laurate is a fatty acid ester with potential applications in dermatological and cosmetic formulations. Assessing its safety profile on skin cells is a critical step in product development. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound on human keratinocyte cell lines, such as HaCaT. The following protocols for MTT, LDH, and Neutral Red Uptake assays are established methods for determining cell viability and cytotoxicity.

While this compound is generally considered to have a low toxicity profile, in vitro assays are essential to quantify its potential effects on keratinocyte viability and to understand its mechanism of action at a cellular level.[1][2] Related fatty acids and their esters have been shown to be safe for cosmetic use, though some can cause mild skin irritation at high concentrations.[3][4]

Data Presentation: Cytotoxicity of this compound on HaCaT Keratinocytes

The following tables summarize hypothetical quantitative data from cytotoxicity assays performed on the HaCaT human keratinocyte cell line after 24-hour exposure to various concentrations of this compound.

Table 1: MTT Assay - Cell Viability

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098.2 ± 5.1
5095.6 ± 4.8
10088.4 ± 6.2
20075.1 ± 7.3
40052.3 ± 8.1
80028.9 ± 6.9

Table 2: LDH Assay - Cytotoxicity (LDH Release)

This compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± 2.1
101.5 ± 1.8
504.2 ± 2.5
10011.8 ± 3.4
20024.5 ± 4.6
40047.8 ± 5.9
80070.3 ± 6.8

Table 3: Neutral Red Uptake Assay - Cell Viability

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.3
1097.5 ± 4.9
5094.1 ± 5.5
10086.7 ± 6.8
20072.4 ± 7.9
40049.8 ± 8.5
80025.6 ± 7.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • HaCaT keratinocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed HaCaT cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data read_absorbance->analyze end_process End analyze->end_process

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • HaCaT keratinocyte cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • LDH Cytotoxicity Detection Kit

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Experimental Workflow for LDH Assay

LDH_Workflow start Start seed_cells Seed HaCaT cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24h treat->incubate2 centrifuge Centrifuge plate incubate2->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant add_reaction_mix Add LDH reaction mix collect_supernatant->add_reaction_mix incubate3 Incubate for 30 min add_reaction_mix->incubate3 read_absorbance Measure absorbance at 490 nm incubate3->read_absorbance analyze Analyze data read_absorbance->analyze end_process End analyze->end_process

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Neutral Red Uptake (NRU) Assay

This assay evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • HaCaT keratinocyte cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Neutral Red solution (e.g., 33 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • 96-well plates

  • PBS

Protocol:

  • Cell Seeding: Seed HaCaT cells as described in the previous protocols.

  • Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Express cell viability as a percentage of the vehicle control.

Experimental Workflow for Neutral Red Uptake Assay

NRU_Workflow start Start seed_cells Seed HaCaT cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat cells with this compound incubate1->treat incubate2 Incubate for 24h treat->incubate2 add_nr Add Neutral Red solution incubate2->add_nr incubate3 Incubate for 2-3h add_nr->incubate3 wash Wash cells with PBS incubate3->wash destain Add destain solution wash->destain read_absorbance Measure absorbance at 540 nm destain->read_absorbance analyze Analyze data read_absorbance->analyze end_process End analyze->end_process

Caption: Workflow for assessing cell viability via Neutral Red Uptake.

Potential Signaling Pathway of this compound-Induced Cytotoxicity

Fatty acid esters and surfactants can induce cytotoxicity through various mechanisms, including disruption of the cell membrane and induction of cellular stress pathways. A plausible mechanism for this compound-induced cytotoxicity in keratinocytes at high concentrations could involve the induction of endoplasmic reticulum (ER) stress, leading to apoptosis.

Proposed Signaling Pathway

Signaling_Pathway ML This compound (High Concentration) Membrane Cell Membrane Disruption ML->Membrane ER_Stress Endoplasmic Reticulum (ER) Stress ML->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Bcl2 Bcl-2 Family Modulation (Bax up, Bcl-2 down) CHOP->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed ER stress-mediated apoptotic pathway.

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only, as no specific studies on the cytotoxicity of this compound on keratinocyte cell lines were found. The proposed signaling pathway is based on the known mechanisms of similar compounds and requires experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Crystallization of Myristoleyl Laurate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Myristoleyl Laurate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the crystallization of this compound in emulsion-based formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

This compound is an ester of myristyl alcohol and lauric acid. It functions as an emollient, texture enhancer, and opacifying agent in cosmetic and pharmaceutical emulsions. Its solid nature at room temperature contributes to the viscosity and sensory feel of the final product.

Q2: What are the signs of this compound crystallization in my emulsion?

Crystallization of this compound can manifest in several undesirable ways:

  • Gritty Texture: The presence of solid crystals can impart a sandy or grainy feel to the emulsion.

  • Visual Changes: The emulsion may lose its smooth, homogenous appearance and develop visible crystalline structures, sometimes described as "blooming" on the surface.

  • Phase Separation: Over time, crystal growth can lead to the separation of the oil and water phases.

  • Inconsistent Product Performance: Crystallization can negatively impact the efficacy and stability of the final product.

Q3: What are the primary causes of this compound crystallization?

Several factors can contribute to the crystallization of this compound in an emulsion:

  • Temperature Fluctuations: Exposure to temperatures below its melting point during storage or transportation can trigger crystallization.

  • Inadequate Emulsion Stability: A poorly formulated or processed emulsion may not effectively stabilize the dispersed oil droplets, allowing the this compound to crystallize.

  • Suboptimal Cooling Rate: Both very slow and very rapid cooling of the emulsion after homogenization can promote the formation of large, undesirable crystals.

  • Inappropriate Emulsifier System: The choice and concentration of emulsifiers are critical for maintaining the stability of the emulsion and preventing crystallization.

  • High Concentration of this compound: Exceeding the optimal concentration of this compound in the oil phase can increase the likelihood of crystallization.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation of emulsions containing this compound.

Problem Potential Cause Suggested Solution
Gritty texture or visible crystals in the final product. Crystallization of this compound.1. Optimize Emulsifier System: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is appropriate for your oil phase. The required HLB for this compound is estimated to be around 11-13 for an oil-in-water (O/W) emulsion. Consider using a combination of a high HLB and a low HLB emulsifier.2. Incorporate a Co-emulsifier: Add a fatty alcohol such as Cetyl Alcohol or Stearyl Alcohol to the oil phase. These co-emulsifiers can interfere with the crystal lattice formation of this compound.3. Add a Stabilizer: Introduce a polymer stabilizer like a carbomer or a natural gum (e.g., Xanthan Gum) to the water phase to increase viscosity and hinder crystal growth.4. Control the Cooling Process: Employ a moderate cooling rate with gentle agitation after homogenization. Avoid crash cooling or extremely slow cooling.
Phase separation occurs along with crystallization. Complete breakdown of the emulsion structure.1. Re-evaluate Emulsifier System: The chosen emulsifier or its concentration may be inadequate. Perform an HLB study to determine the optimal emulsifier blend and concentration.2. Increase Homogenization Energy: Insufficient shear during emulsification can result in large, unstable droplets prone to coalescence and crystallization. Increase homogenization speed or time.3. Check for Incompatibilities: Ensure all ingredients in the formulation are compatible and not contributing to the destabilization of the emulsion.
Emulsion thickens excessively or becomes solid upon cooling. Uncontrolled crystallization of this compound and other solid components.1. Adjust the Concentration of Solid Components: Reduce the concentration of this compound or other solid fatty components in the oil phase.2. Incorporate a Crystal Inhibitor: Consider adding a small percentage of a branched-chain ester or a liquid emollient to the oil phase to disrupt the crystal network.3. Optimize the Cooling Profile: A step-down cooling process with controlled temperature holds might be necessary to manage the crystallization of multiple components.

Experimental Protocols

Protocol 1: Determining the Required HLB of this compound

Objective: To experimentally determine the optimal Hydrophilic-Lipophilic Balance (HLB) for emulsifying this compound in an oil-in-water (O/W) emulsion.

Materials:

  • This compound

  • A liquid oil (e.g., Caprylic/Capric Triglyceride)

  • High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • Deionized water

  • Beakers, magnetic stirrer, homogenizer, heating plate

Methodology:

  • Prepare a series of emulsifier blends with varying HLB values (e.g., from 8 to 16 in increments of 1). Use the following formula to calculate the percentage of each emulsifier needed for a specific HLB: %A = 100 * (X - HLB_B) / (HLB_A - HLB_B) where:

    • %A = percentage of emulsifier A

    • X = desired HLB of the blend

    • HLB_A = HLB of emulsifier A (high HLB)

    • HLB_B = HLB of emulsifier B (low HLB)

  • Prepare the oil phase: In separate beakers for each HLB value, combine this compound (e.g., 5% w/w) and the liquid oil (e.g., 15% w/w). Heat to 75-80°C until all components are melted and uniform. Add the calculated emulsifier blend (e.g., 5% w/w total) to the oil phase.

  • Prepare the water phase: In separate beakers, heat deionized water (e.g., 75% w/w) to 75-80°C.

  • Emulsification: Slowly add the hot oil phase to the hot water phase while stirring with a magnetic stirrer.

  • Homogenization: Homogenize the mixture at high speed for 3-5 minutes.

  • Cooling: Allow the emulsions to cool to room temperature with gentle stirring.

  • Evaluation: After 24 hours, visually inspect the emulsions for creaming, coalescence, and crystallization. The emulsion with the highest stability and no signs of crystallization corresponds to the required HLB of the oil phase.

Protocol 2: Evaluating Emulsion Stability and Crystallization using Microscopy

Objective: To visually assess the droplet size distribution and detect the presence of this compound crystals in an emulsion.

Materials and Equipment:

  • Emulsion sample

  • Microscope slides and coverslips

  • Polarized light microscope

Methodology:

  • Place a small drop of the emulsion on a clean microscope slide and cover with a coverslip.

  • Observe the sample under the microscope using bright-field illumination to assess the droplet size and distribution.

  • Switch to polarized light illumination. Crystalline structures, such as those of this compound, will appear as bright, birefringent objects against a dark background.

  • Record images at different magnifications for documentation and comparison.

Data Presentation

Table 1: Illustrative Physicochemical Properties of this compound
PropertyValue
Appearance White to off-white waxy solid
Melting Point Range (°C) 35 - 45
Solubility Soluble in oils and esters; Insoluble in water
Estimated Required HLB (for O/W) 11 - 13

Note: These values are illustrative and may vary depending on the specific grade and purity of the material.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for Emulsions
FormulationOnset of Crystallization (°C)Peak Crystallization Temp (°C)Enthalpy of Crystallization (J/g)
Control (No Stabilizer) 28.525.1-15.2
With 2% Cetyl Alcohol 26.222.8-10.8
With 0.3% Xanthan Gum 27.124.0-12.5
With 2% Cetyl Alcohol + 0.3% Xanthan Gum 24.821.5-8.7

Note: This data is for illustrative purposes to demonstrate the effect of stabilizers on the crystallization of an emulsion containing this compound.

Visualizations

experimental_workflow cluster_formulation Formulation & Emulsification cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_oil Prepare Oil Phase (this compound, Liquid Oil, Emulsifiers) Heat to 75-80°C emulsify Combine Phases & Homogenize prep_oil->emulsify prep_water Prepare Water Phase (Water, Stabilizers) Heat to 75-80°C prep_water->emulsify cool Controlled Cooling emulsify->cool visual Visual Assessment (Grittiness, Separation) cool->visual microscopy Polarized Light Microscopy (Crystal Detection) cool->microscopy dsc DSC Analysis (Crystallization Temperature & Enthalpy) cool->dsc rheology Rheology Measurement (Viscosity & Stability) cool->rheology adjust_emulsifier Adjust Emulsifier/HLB visual->adjust_emulsifier add_stabilizer Add Co-emulsifier/Stabilizer microscopy->add_stabilizer modify_cooling Modify Cooling Rate dsc->modify_cooling rheology->adjust_emulsifier

Caption: Experimental workflow for troubleshooting this compound crystallization.

logical_relationship cluster_causes Causes cluster_solutions Solutions crystallization This compound Crystallization emulsifier Optimize Emulsifier/HLB crystallization->emulsifier stabilizer Add Stabilizers (Fatty Alcohols, Polymers) crystallization->stabilizer process Control Cooling Rate crystallization->process formulation Adjust Concentration crystallization->formulation temp Low Temperature temp->crystallization stability Poor Emulsion Stability stability->crystallization cooling Improper Cooling cooling->crystallization concentration High Concentration concentration->crystallization

Caption: Logical relationship between causes and solutions for crystallization.

Technical Support Center: Troubleshooting Phase Separation in Myristoleyl Laurate Creams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in cosmetic and pharmaceutical creams containing Myristoleyl laurate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in a cream formulation?

This compound is an ester of myristoleyl alcohol and lauric acid. In cream formulations, it primarily functions as a viscosity-increasing agent, providing body and a rich texture to the product. It also contributes to a non-greasy, velvety after-feel and enhances the spreadability of the cream upon application.[1] While it is a waxy solid, it can also possess surfactant properties, contributing to the overall stability of the emulsion.[2][3]

Q2: What are the common causes of phase separation in creams?

Phase separation in cream emulsions, which are mixtures of oil and water, is a common stability issue.[4] Separation can be triggered by a variety of factors, including:

  • Improper Emulsifier Selection: The choice of emulsifier and its concentration are critical for stabilizing the oil and water phases. An incorrect Hydrophilic-Lipophilic Balance (HLB) value of the emulsifier system for the specific oils used can lead to instability.

  • Inadequate Homogenization: Insufficient mixing or shear during the manufacturing process can result in large and unevenly distributed oil droplets, which are more prone to coalescence and separation.[5]

  • Temperature Fluctuations: Exposure to extreme heat or cold, or freeze-thaw cycles during shipping and storage, can disrupt the delicate balance of the emulsion and lead to separation.

  • pH Shifts: Changes in the pH of the formulation can affect the efficacy of certain emulsifiers and stabilizers, leading to a breakdown of the emulsion.

  • Ingredient Incompatibility: Interactions between different ingredients in the formulation can sometimes compromise the stability of the emulsion.

Q3: Can this compound itself contribute to phase separation?

While this compound is generally used to improve the consistency and feel of a cream, its waxy nature can potentially contribute to instability if not incorporated correctly. For instance, if not properly melted and dispersed during the manufacturing process, it could lead to a grainy texture or pockets of unincorporated material that might disrupt the emulsion matrix over time.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving phase separation in your this compound cream formulations.

Visual Observation and Initial Assessment

The first step in troubleshooting is to carefully observe the nature of the phase separation.

ObservationPotential CauseInitial Action
Creaming: A layer of oil on the surface.Insufficient emulsifier concentration or incorrect HLB.Review emulsifier system and concentration.
Sedimentation: A layer of water at the bottom.Incorrect emulsion type (e.g., intended O/W is actually W/O).Verify emulsion type and adjust formulation accordingly.
Flocculation: Clumping of oil droplets.Inadequate stabilization or electrostatic repulsion.Consider adding a stabilizer or adjusting the pH.
Coalescence: Irreversible merging of oil droplets.Breakdown of the interfacial film.Re-evaluate the entire emulsifier and stabilizer system.
Grainy Texture: Presence of solid particles.Incomplete dissolution or crystallization of waxy components like this compound.Review the heating and cooling process during manufacturing.
Experimental Workflow for Troubleshooting

The following diagram outlines a systematic workflow for troubleshooting phase separation issues.

G Troubleshooting Workflow for Phase Separation A Phase Separation Observed B Visual & Microscopic Analysis A->B C Hypothesize Cause(s) B->C D Reformulate: Adjust Emulsifier/Stabilizer C->D E Reformulate: Modify Process Parameters C->E F Reformulate: Evaluate Raw Materials C->F G Prepare Test Batches D->G E->G F->G H Conduct Stability Testing G->H I Analyze Results H->I J Optimized Formulation I->J Stable L Re-evaluate Hypothesis I->L Unstable K Problem Solved J->K L->C

Caption: A logical workflow for diagnosing and resolving phase separation in cream formulations.

Key Experiments for Stability Assessment

Detailed methodologies for critical experiments are provided below to help you assess the stability of your this compound creams.

Microscopic Analysis

Objective: To visually assess the droplet size, distribution, and morphology of the internal phase of the emulsion.

Methodology:

  • Place a small, representative sample of the cream on a clean microscope slide.

  • Carefully place a coverslip over the sample, avoiding the formation of air bubbles.

  • Observe the sample under an optical microscope at various magnifications (e.g., 100x, 400x).

  • Acquire images of different areas of the slide to ensure a representative analysis.

  • Look for signs of instability such as large or irregularly shaped droplets, droplet aggregation (flocculation), or the presence of undissolved crystalline structures.

Centrifuge Stability Testing

Objective: To accelerate phase separation by applying centrifugal force and assess the emulsion's resistance to creaming or sedimentation.

Methodology:

  • Fill a centrifuge tube with a known volume of the cream sample.

  • Place the tube in a centrifuge.

  • Centrifuge the sample at a specified speed and for a set duration (e.g., 3000 rpm for 30 minutes).

  • After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.

  • Quantify the volume of the separated layer, if any, as a percentage of the total volume.

Freeze-Thaw Cycle Testing

Objective: To evaluate the stability of the cream when subjected to temperature extremes that may be encountered during shipping and storage.

Methodology:

  • Place a sample of the cream in a sealed container.

  • Subject the sample to a series of freeze-thaw cycles. A typical cycle consists of:

    • Freezing at -10°C for 24 hours.

    • Thawing at room temperature (approximately 25°C) for 24 hours.

  • Perform a minimum of three cycles.

  • After each cycle, visually inspect the sample for any changes in appearance, consistency, or signs of phase separation.

Logical Relationship of Formulation Components to Stability

The stability of a cream is a complex interplay between its various components. The following diagram illustrates the key relationships.

G Formulation Components and Emulsion Stability cluster_oil Oil Phase cluster_water Aqueous Phase cluster_stabilizers Stabilizing System This compound This compound Emulsion Stability Emulsion Stability This compound->Emulsion Stability Affects Viscosity & Texture Other Oils & Emollients Other Oils & Emollients Other Oils & Emollients->Emulsion Stability Determines Required HLB Water Water Water->Emulsion Stability Humectants Humectants Humectants->Emulsion Stability Emulsifiers Emulsifiers Emulsifiers->Emulsion Stability Forms Interfacial Film Thickeners/Polymers Thickeners/Polymers Thickeners/Polymers->Emulsion Stability Increases Continuous Phase Viscosity pH Modifiers pH Modifiers pH Modifiers->Emulsion Stability Affects Emulsifier Efficacy

Caption: Interplay of formulation components influencing the overall stability of the cream emulsion.

Quantitative Data Summary

The following table provides typical parameter ranges for stability testing of cosmetic creams.

ParameterMethodTypical Range/ConditionPurpose
Centrifugation Speed Centrifuge Stability Test3000 - 5000 rpmTo accelerate gravitational separation.
Centrifugation Time Centrifuge Stability Test15 - 30 minutesTo allow for observable separation.
Freeze Temperature Freeze-Thaw Cycling-20°C to -10°CTo simulate freezing during transport.
Thaw Temperature Freeze-Thaw Cycling25°C to 40°CTo simulate room and elevated temperatures.
Number of Cycles Freeze-Thaw Cycling3 - 5 cyclesTo assess robustness to repeated temperature stress.
pH Range pH Measurement4.5 - 7.5 (skin-dependent)To ensure compatibility with skin and ingredient stability.
Viscosity RheologyVaries by product typeTo characterize flow behavior and consistency.
Droplet Size Microscopy/Particle Size Analysis1 - 10 µm (for macroemulsions)To determine the fineness and uniformity of the dispersion.

By utilizing this technical support guide, researchers and formulators can systematically address and resolve issues of phase separation in creams containing this compound, leading to the development of stable and high-quality products.

References

Technical Support Center: Optimizing Myristoleyl Laurate for Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing Myristoleyl laurate in skin hydration formulations.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is this compound and what is its primary function in skin hydration formulations?

This compound is the ester of myristoleyl alcohol and lauric acid. In skincare formulations, it primarily functions as an emollient, texture enhancer, and opacifier. Its emollient properties help to soften and smooth the skin by forming a protective layer that reduces transepidermal water loss (TEWL), thereby maintaining skin hydration.[1] It also contributes to the aesthetic properties of a formulation, providing a creamy consistency and a pleasant, non-greasy after-feel.

Q2: What is the recommended concentration range for this compound in a formulation for optimal skin hydration?

While specific clinical data for the optimal concentration of this compound is limited in publicly available literature, similar wax esters like Myristyl myristate are typically used at concentrations ranging from 1% to 10%.[2][3][4] The ideal concentration will depend on the specific formulation, the desired viscosity, and the target level of emollience. It is recommended to conduct a dose-response study to determine the optimal concentration for your specific application.

Q3: What is the safety and irritation profile of this compound?

This compound is generally considered safe for use in cosmetic and skincare products.[5] A safety data sheet for a similar compound, Myristyl laurate, indicates that it is not classified as hazardous, toxic, or sensitizing.[5] However, as with any ingredient, minor irritation may occur in individuals with highly sensitive skin.[5] It is always recommended to conduct appropriate safety and patch testing for any new formulation.

Q4: Can this compound be comedogenic?

Some sources suggest that similar ingredients, such as Myristyl myristate, may have a high comedogenic rating.[6] Therefore, for formulations targeting acne-prone skin, it is advisable to conduct non-comedogenicity testing.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the formulation and testing of products containing this compound.

Problem Potential Cause Troubleshooting Steps
Phase Separation or Instability in Emulsion - Incorrect oil-to-water ratio. - Inadequate emulsifier concentration or incorrect HLB value. - Insufficient homogenization. - Incompatible ingredients in the formulation.- Adjust the concentration of this compound and other oil-phase ingredients. - Re-evaluate the emulsifier system. Consider using a combination of emulsifiers to achieve the required HLB. - Increase homogenization time or intensity. - Review the compatibility of all ingredients. Consider the addition of a stabilizer or thickener.[7]
Grainy Texture or Crystallization - The oil phase, containing this compound, was not heated sufficiently before emulsification, leading to premature solidification. - Crystallization of this compound or other waxes upon cooling. - Use of an excessive amount of ionic emulsifiers which can lead to crystallization at lower temperatures.[8][9]- Ensure both the oil and water phases are heated to a temperature above the melting point of all waxy components before emulsification.[8][9] - Optimize the cooling process to prevent rapid crystallization. - If using ionic emulsifiers, consider replacing a portion with non-ionic emulsifiers.[8][9]
Unexpected Change in Viscosity - Incorporation of too much air during mixing. - Shear-sensitive polymers in the formulation being degraded by high-shear mixing. - Interaction between this compound and other ingredients affecting the rheology.- Ensure the mixing head is correctly positioned to avoid excessive air incorporation.[9] - If using shear-sensitive polymers, use a lower shear mixing process. - Evaluate the compatibility of this compound with other thickeners and polymers in the formulation.
Inconsistent Skin Hydration Efficacy Results - Inconsistent application amount of the product during testing. - Environmental factors (temperature, humidity) affecting measurements. - Improper use or calibration of measurement devices (e.g., Corneometer, Tewameter).- Standardize the application procedure to ensure a consistent amount of product is applied per unit area of skin. - Acclimatize subjects in a controlled environment for at least 30 minutes before taking measurements. - Follow the manufacturer's guidelines for the operation and calibration of all measurement devices.

Experimental Protocols

In Vitro Evaluation of Skin Barrier Function Enhancement

This protocol outlines a method to assess the potential of a this compound formulation to enhance the expression of genes related to skin barrier function in a reconstructed human epidermis (RHE) model.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Reconstructed Human Epidermis (RHE) Model application Topical Application of Formulation and Control start->application formulation This compound Formulation formulation->application control Vehicle Control control->application incubation Incubation (24-48 hours) application->incubation rna_extraction RNA Extraction incubation->rna_extraction rt_qpcr RT-qPCR for Gene Expression Analysis (AQP3, FLG, CASP14, KLK7) rna_extraction->rt_qpcr data_analysis Data Analysis and Comparison rt_qpcr->data_analysis

In Vitro Gene Expression Workflow.

Methodology:

  • Cell Culture: Culture Reconstructed Human Epidermis (RHE) models according to the manufacturer's instructions until they are fully differentiated.

  • Treatment: Topically apply a standardized amount of the this compound formulation to the surface of the RHE models. Use a vehicle control (the formulation without this compound) on a separate set of models.

  • Incubation: Incubate the treated RHE models for 24 to 48 hours under standard cell culture conditions.

  • RNA Extraction: At the end of the incubation period, harvest the RHE tissues and extract total RNA using a suitable commercially available kit.

  • RT-qPCR: Perform reverse transcription quantitative polymerase chain reaction (RT-qPCR) to analyze the expression levels of key skin barrier-related genes, such as Aquaporin-3 (AQP3), Filaggrin (FLG), Caspase-14 (CASP14), and Kallikrein-7 (KLK7).[10][11]

  • Data Analysis: Normalize the gene expression data to a housekeeping gene and compare the relative expression levels in the this compound-treated group to the vehicle control group.

In Vivo Evaluation of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol describes a non-invasive, in vivo method to quantify the effect of a this compound formulation on skin hydration and barrier function.

in_vivo_workflow cluster_recruitment Subject Recruitment cluster_acclimatization Acclimatization & Baseline cluster_application Product Application cluster_measurement Post-Application Measurements cluster_final_analysis Data Analysis subjects Recruit Healthy Volunteers with Dry Skin acclimatize Acclimatize Subjects in Controlled Environment (20-22°C, 40-60% RH) subjects->acclimatize baseline Baseline Measurements (Corneometry & TEWL) acclimatize->baseline application Apply Standardized Amount of Formulation to Test Area (e.g., Volar Forearm) baseline->application measurements Repeat Corneometry & TEWL Measurements at Predetermined Time Points (e.g., 1, 2, 4, 8, 24 hours) application->measurements control_area Leave Contralateral Area Untreated control_area->measurements analysis Compare Changes from Baseline Between Treated and Control Areas measurements->analysis

In Vivo Hydration and TEWL Measurement Workflow.

Methodology:

  • Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived or clinically assessed dry skin.

  • Acclimatization: Have subjects acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes before any measurements are taken.

  • Baseline Measurements: Define test areas on the volar forearms. Perform baseline skin hydration measurements using a Corneometer and TEWL measurements using a Tewameter.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation to one of the test areas. The contralateral area can be left untreated as a control.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application, repeat the Corneometer and TEWL measurements on both the treated and control areas.

  • Data Analysis: Calculate the change from baseline for both skin hydration and TEWL at each time point. Statistically compare the changes in the treated area to the control area to determine the efficacy of the formulation.

Signaling Pathways in Skin Barrier Function

This compound, as a lipid-based emollient, is expected to influence the lipid matrix of the stratum corneum, which is crucial for skin barrier function. The synthesis and organization of these lipids are regulated by complex signaling pathways within keratinocytes.

signaling_pathway cluster_input Emollient Application cluster_stratum_corneum Stratum Corneum cluster_keratinocyte Keratinocyte Signaling cluster_output Outcome emollient Topical this compound sc_lipids Integration into Intercellular Lipid Matrix emollient->sc_lipids receptors Potential Interaction with Nuclear Receptors (e.g., PPARs, LXRs) emollient->receptors Potential Influence barrier_function Enhanced Skin Barrier Function sc_lipids->barrier_function gene_expression Modulation of Gene Expression receptors->gene_expression lipid_synthesis Upregulation of Lipid Synthesis Enzymes gene_expression->lipid_synthesis differentiation Promotion of Keratinocyte Differentiation gene_expression->differentiation lipid_synthesis->sc_lipids differentiation->barrier_function hydration Improved Skin Hydration barrier_function->hydration

Conceptual Role of Emollients in Skin Barrier Signaling.

Pathway Description:

Topically applied this compound can be integrated into the intercellular lipid matrix of the stratum corneum, directly contributing to the skin's barrier function. While direct evidence for this compound is pending, fatty acids and other lipids are known to act as signaling molecules that can influence keratinocyte differentiation and lipid synthesis. They can potentially interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). Activation of these receptors can lead to the upregulation of genes involved in the synthesis of essential barrier lipids (ceramides, cholesterol, and free fatty acids) and the promotion of normal keratinocyte differentiation. This ultimately results in a more robust and functional skin barrier, leading to improved skin hydration and reduced transepidermal water loss.

References

Technical Support Center: Myristoleyl Laurate in Phase Inversion Emulsification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for using myristoleyl laurate in emulsification, with a specific focus on the Phase Inversion Temperature (PIT) method.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in emulsification?

This compound is an ester of myristoleyl alcohol and lauric acid.[1][2][3] In cosmetic and pharmaceutical formulations, it functions as a surfactant, cleansing agent, and emollient, which softens and smoothens the skin.[2][4] As a surface-active agent, it can reduce the surface tension between immiscible liquids like oil and water, making it a functional component in creating stable emulsions. While it is not a primary high-HLB emulsifier on its own, it acts as a co-emulsifier or part of the oil phase, influencing the overall hydrophilic-lipophilic balance (HLB) of the system and contributing to the final texture and stability of the emulsion.

Q2: What is the Phase Inversion Temperature (PIT) method of emulsification?

The Phase Inversion Temperature (PIT) method is a low-energy emulsification technique that utilizes the temperature-dependent properties of non-ionic surfactants. As the temperature of an oil-water-surfactant system increases, the surfactant's hydrophilic-lipophilic properties change. Specifically, non-ionic surfactants become more lipophilic (oil-loving) at higher temperatures due to the dehydration of their hydrophilic chains. The PIT is the temperature at which the surfactant's affinity for both the oil and water phases is balanced, leading to the formation of a bicontinuous microemulsion with extremely low interfacial tension. By preparing the emulsion at the PIT and then rapidly cooling it, a very fine and stable oil-in-water (O/W) nanoemulsion can be produced.

Q3: What are the main advantages of using the PIT method?

The primary advantages of the PIT method include:

  • Low Energy Consumption: It relies on the chemical energy and phase behavior of the system rather than high-shear mechanical force.

  • Formation of Fine Droplets: The method is known for producing nanoemulsions with very small droplet sizes (e.g., as low as 21-25 nm) and a narrow size distribution.

  • Enhanced Stability: The resulting fine-disperse emulsions exhibit excellent long-term stability against coalescence and sedimentation.

Q4: My emulsion is unstable and separating after using the PIT method. What could be the cause?

Emulsion instability (e.g., creaming, coalescence) after PIT emulsification can stem from several factors:

  • Insufficient Surfactant Concentration: The amount of emulsifier may be inadequate to cover the surface area of the newly formed small droplets, leading to coalescence.

  • Improper Cooling Rate: The cooling step after reaching the PIT must be rapid. Slow cooling does not effectively "trap" the fine droplet structure, allowing time for droplets to merge. Cooling rate is considered a critical parameter.

  • Incorrect Formulation Balance: The hydrophilic-lipophilic balance (HLB) of the emulsifier system may not be optimal for the chosen oil phase at the final temperature. The system is very unstable at the PIT itself, and stability is only achieved upon cooling.

  • Inappropriate Oil-to-Water Ratio: Extreme oil-to-water ratios can hinder the formation of a stable emulsion type.

Q5: I am not observing a clear phase inversion. What should I check?

Failure to observe a distinct phase inversion can be due to:

  • Emulsifier System: The chosen emulsifier or combination of emulsifiers may not exhibit a strong temperature-dependent HLB shift. The PIT method is most effective with non-ionic surfactants, particularly those with polyoxyethylene (PEO) chains.

  • Insufficient Emulsifier Concentration: At very low surfactant concentrations (e.g., 1.0 wt%), the system might remain as a bicontinuous phase across a wide temperature range without a clear inversion point.

  • Extreme Surfactant Mixing Ratios: If using a blend of high and low HLB emulsifiers, ratios that are too high or too low may result in a system that is either always O/W or always W/O, with no inversion occurring within the tested temperature range.

Troubleshooting Guide

This guide provides solutions to common problems encountered during PIT emulsification experiments.

Problem Potential Cause(s) Recommended Solution(s)
Emulsion fails to invert from W/O to O/W upon cooling. 1. Cooling rate is too slow. 2. Final temperature is too high, keeping the surfactant system in the lipophilic range. 3. Insufficient aqueous phase to form the continuous phase.1. Implement rapid cooling using an ice bath or a heat exchanger. 2. Ensure the final storage temperature is well below the PIT. 3. Adjust the oil-to-water ratio; phase inversion is difficult at very high oil concentrations.
Observed PIT is too high or too low. 1. HLB of the emulsifier system is not optimal. 2. Polarity of the oil phase is affecting surfactant partitioning. 3. Presence of electrolytes (salts) in the aqueous phase. 4. Incorrect oil-to-water ratio.1. Adjust the emulsifier blend. Increasing the proportion of the high-HLB emulsifier will increase the PIT. 2. Different oils require different HLB values. Ester oils generally result in a higher PIT than alkane oils. 3. Adding salt (e.g., NaCl) typically lowers the PIT of non-ionic systems. 4. Increasing the oil-to-water ratio generally lowers the PIT.
Final emulsion has large, non-uniform particle sizes. 1. Insufficient mixing energy at the PIT. 2. Slow cooling rate allowing for droplet coalescence. 3. Formulation is not optimized (e.g., wrong emulsifier concentration).1. While a low-energy method, adequate stirring is required during heating and at the PIT to ensure homogeneity. 2. Increase the cooling rate significantly. 3. Systematically vary the emulsifier concentration to find the optimal level for small droplet formation.
Emulsion is stable initially but shows instability (creaming/coalescence) over time. 1. Droplet size is not small enough to ensure long-term kinetic stability. 2. Ostwald ripening, especially if the oil phase has some water solubility. 3. Density difference between the oil and water phases.1. Re-optimize the formulation (emulsifier concentration, oil/water ratio) and process (cooling rate) to achieve a smaller mean droplet size. 2. Consider adding a small amount of a very water-insoluble component (e.g., a long-chain alkane) to the oil phase to inhibit Ostwald ripening. 3. Reducing the droplet radius is the most effective way to slow creaming, as per Stokes' law.

Quantitative Data Summary

The PIT is influenced by several formulation variables. The following tables summarize these effects.

Table 1: Factors Influencing Phase Inversion Temperature (PIT)

FactorEffect on PITRationale & Citation(s)
Increasing Oil-to-Water Ratio DecreasesA higher concentration of the oil phase requires less of a temperature increase for the surfactant system to become predominantly lipophilic.
Increasing Emulsifier Concentration Variable / IncreasesCan significantly affect the PIT. Higher concentrations often lead to more defined and sometimes higher PITs.
Increasing HLB of Emulsifier System IncreasesA more hydrophilic emulsifier system requires a higher temperature to shift the balance towards being lipophilic.
Increasing Oil Polarity IncreasesMore polar oils (like esters) generally require a more hydrophilic emulsifier system (or a higher temperature) to achieve phase inversion compared to non-polar alkanes.
Adding Electrolytes (e.g., NaCl) DecreasesSalts have a "salting out" effect on the hydrophilic portion of non-ionic surfactants, making them less water-soluble and thus more lipophilic at lower temperatures.
Increasing Hydrophilic Chain Length (e.g., EO units) IncreasesLonger hydrophilic chains make the surfactant inherently more hydrophilic, requiring a higher temperature to induce inversion.

Experimental Protocols

Protocol 1: General Method for O/W Emulsion Preparation via PIT

This protocol describes a standard lab-scale batch process for creating an O/W nanoemulsion.

  • Preparation: Combine the oil phase (including this compound), the aqueous phase, and the non-ionic emulsifier(s) in a vessel equipped with a magnetic stirrer and a temperature probe.

  • Heating: Begin stirring the mixture at a constant, moderate speed. Heat the vessel using a water bath or heating mantle.

  • Monitoring: Increase the temperature gradually (e.g., 1-2°C/minute). Monitor the system for signs of phase inversion. This is often accompanied by a significant increase in viscosity and a change in appearance. For precise determination, monitor the electrical conductivity (see Protocol 2).

  • Emulsification at PIT: The PIT is the temperature at which the hydrophilic and lipophilic properties of the system are balanced. Maintain this temperature for a short period (e.g., 5-15 minutes) under continuous stirring to ensure the formation of a homogeneous microemulsion.

  • Rapid Cooling: Immediately transfer the vessel to an ice-water bath and continue stirring. The cooling process should be as rapid as possible to "lock in" the fine droplet structure formed during the phase transition.

  • Final Product: Continue stirring until the emulsion reaches room temperature. The final product should be a low-viscosity, often bluish-white or translucent, nanoemulsion.

Protocol 2: Determination of Phase Inversion Temperature (PIT)

The most common method for accurately determining the PIT is by measuring the change in electrical conductivity of the emulsion as a function of temperature.

  • Apparatus Setup: Prepare the emulsion pre-mix as described in Protocol 1. Place the vessel in a programmable water bath for controlled heating. Submerge a conductivity meter probe into the mixture, ensuring it does not interfere with the magnetic stirrer.

  • Heating and Measurement: Begin stirring and heat the sample at a constant, slow rate (e.g., 1°C/minute) to ensure thermal equilibrium. Record the conductivity at regular temperature intervals (e.g., every 1°C).

  • Data Interpretation:

    • Initially, the system is an O/W emulsion where the continuous water phase allows for high conductivity.

    • As the temperature approaches the PIT, the system may form a bicontinuous microemulsion, and the conductivity will begin to drop sharply.

    • The system inverts to a W/O emulsion above the PIT, where oil is the continuous phase. Since oil is non-conductive, the conductivity will fall to a minimum value (near zero).

  • PIT Identification: The PIT is identified as the temperature at which the most drastic drop in conductivity occurs.

Visualizations

The following diagrams illustrate key concepts and workflows related to the PIT emulsification process.

PIT_Factors cluster_factors Influencing Factors F1 Oil/Water Ratio PIT Phase Inversion Temperature (PIT) F1->PIT F2 Emulsifier Concentration F2->PIT F3 System HLB F3->PIT F4 Oil Polarity F4->PIT F5 Electrolyte Concentration F5->PIT

Caption: Key formulation factors influencing the Phase Inversion Temperature.

PIT_Workflow start Start: Prepare Premix (Oil + Water + Surfactant) heat Heat System with Constant Stirring start->heat monitor Monitor Conductivity and Temperature heat->monitor inversion Phase Inversion Occurs (Conductivity Drops) monitor->inversion Temp rises to PIT cool Perform Rapid Cooling (e.g., Ice Bath) inversion->cool end End: Stable O/W Nanoemulsion Formed cool->end Troubleshooting_Workflow Start Emulsion Problem Identified P1 Instability (Phase Separation) Start->P1 P2 No Clear Phase Inversion Start->P2 P3 Large / Poor Droplet Size Start->P3 S1 Check Cooling Rate Check Surfactant Conc. P1->S1 S2 Check Emulsifier Type (must be temp-sensitive) Adjust HLB/Concentration P2->S2 S3 Increase Cooling Rate Optimize Stirring at PIT P3->S3

References

Technical Support Center: Myristoleyl Laurate Sensory Profile Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address sensory profile issues encountered during experiments with Myristoleyl laurate.

Troubleshooting Guide: Investigating and Resolving Off-Notes in this compound

Undesirable odors or flavors in this compound products can often be traced back to impurities from the synthesis process or degradation products. This guide provides a systematic approach to identifying and mitigating these sensory profile issues.

Q1: My this compound sample has a rancid, soapy, or waxy off-odor. What are the likely causes and how can I address this?

A1: Rancid, soapy, or waxy off-odors are typically indicative of hydrolysis or oxidation of the ester.

Possible Causes:

  • Hydrolysis: Exposure to moisture and elevated temperatures, or the presence of acidic or basic catalysts, can lead to the hydrolysis of this compound back into myristoleyl alcohol and lauric acid. Free lauric acid, in particular, can contribute to a soapy or rancid off-note.

  • Oxidation: Unsaturated impurities in the raw materials can be susceptible to oxidation, leading to the formation of volatile aldehydes and ketones. These compounds often have low odor thresholds and can impart sharp, rancid, or painty off-odors.[1][2]

  • Residual Reactants: Incomplete reaction or purification during synthesis can leave residual starting materials, such as myristoleyl alcohol or lauric acid, which can contribute to the overall sensory profile.

Troubleshooting Workflow:

start Off-Odor Detected gc_ms GC-MS/GC-O Analysis to Identify Volatiles start->gc_ms hydrolysis_check Check for Free Lauric Acid and Myristoleyl Alcohol gc_ms->hydrolysis_check oxidation_check Check for Aldehydes and Ketones gc_ms->oxidation_check purification Purification Step hydrolysis_check->purification High Levels Detected storage Review Storage Conditions hydrolysis_check->storage Low Levels Detected oxidation_check->purification High Levels Detected oxidation_check->storage Low Levels Detected adsorption Adsorption (Activated Carbon, Silica (B1680970) Gel) purification->adsorption distillation Vacuum Distillation purification->distillation inert_atm Store Under Inert Atmosphere storage->inert_atm desiccant Store with Desiccant storage->desiccant

Caption: Troubleshooting workflow for addressing off-odors in this compound.

Recommended Actions:

  • Analytical Characterization: The first step is to identify the specific volatile compounds responsible for the off-odor. Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile impurities, while Gas Chromatography-Olfactometry (GC-O) can pinpoint which of these compounds are contributing to the undesirable aroma.[3][4][5]

  • Purification:

    • Adsorption: Treatment with adsorbents like activated carbon or silica gel can be effective in removing polar impurities, including free fatty acids and some oxidation products.

    • Vacuum Distillation: For significant levels of volatile impurities, fractional vacuum distillation can separate the this compound from lower boiling point off-odor compounds.

  • Review Storage and Handling: To prevent further degradation, store this compound in a cool, dry place, away from light and oxygen. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q2: How can I proactively prevent the development of off-odors in my this compound formulations?

A2: Proactive measures during synthesis and formulation are key to maintaining a desirable sensory profile.

Preventative Measures:

  • High-Purity Raw Materials: Start with high-purity myristoleyl alcohol and lauric acid to minimize the presence of unsaturated fatty acids and other potential sources of off-odors.

  • Optimized Synthesis: Ensure the esterification reaction goes to completion to minimize residual starting materials. The use of enzymatic catalysis at lower temperatures can produce a product with a more neutral color and odor compared to high-temperature chemical esterification.[6]

  • Inert Atmosphere: Conduct the synthesis and any subsequent processing steps under an inert atmosphere to prevent oxidation.

  • Antioxidants: Consider the addition of a suitable antioxidant to the final product to inhibit oxidative degradation during storage.

  • Chelating Agents: Traces of metal ions can catalyze oxidation. The addition of a chelating agent can sequester these ions and improve stability.

Frequently Asked Questions (FAQs)

Q3: What is the expected sensory profile of high-purity this compound?

A3: High-purity this compound is expected to be a bland, waxy solid with a very faint, clean, fatty odor. It should be free from any sharp, rancid, or soapy off-notes. Its primary contribution to a formulation is tactile, providing emolliency and a lubricious skin feel.

Q4: We are using a sensory panel to evaluate our this compound. What attributes should we be assessing?

A4: A trained sensory panel is crucial for evaluating the sensory properties of emollients.[3] Key descriptors for this compound would include:

  • Odor: Intensity and character (e.g., neutral, waxy, rancid, soapy).

  • Initial Feel (on application): Spreadability, slipperiness, oiliness.

  • Afterfeel (5-10 minutes after application): Residue, tackiness, softness.

Illustrative Sensory Panel Data for this compound Batches

AttributeHigh-Purity Batch (Control)Batch with Hydrolytic OdorBatch with Oxidative Odor
Odor Intensity (1-10) 1.25.86.5
Rancid/Soapy Odor (1-10) 0.57.23.1
Sharp/Painty Odor (1-10) 0.31.58.1
Spreadability (1-10) 8.58.48.6
Tackiness (1-10) 2.12.32.2

Data is for illustrative purposes only.

Q5: What analytical techniques are recommended for routine quality control of the sensory profile of this compound?

A5: For routine QC, a combination of analytical techniques is recommended:

  • Gas Chromatography (GC): To quantify residual starting materials and major impurities.

  • Peroxide Value: To assess the initial level of oxidation.

  • Acid Value: To measure the content of free fatty acids resulting from hydrolysis.

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of this compound

1. Objective: To quantitatively assess the sensory profile of this compound samples.

2. Panelist Selection:

  • Select 10-15 panelists screened for sensory acuity and their ability to discriminate tactile sensations.

  • Train panelists on the specific sensory attributes and rating scales to be used.[3]

3. Sample Preparation:

  • Present samples of this compound (approximately 0.5g) in coded, identical containers.

  • Allow samples to equilibrate to a controlled room temperature (22-24°C).

4. Evaluation Procedure:

  • Panelists cleanse their hands and forearms with a non-residual soap and wait 15 minutes.

  • A standardized amount of each sample is applied to a designated area on the volar forearm.

  • Panelists evaluate the odor of the sample from the container.

  • Panelists then evaluate the tactile properties upon application and after 5 minutes.

  • Attributes are rated on a 10-point scale.

Protocol 2: GC-MS Analysis of Volatile Impurities in this compound

1. Objective: To identify and quantify volatile compounds that may contribute to off-odors.

2. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., hexane).

  • For trace analysis, a headspace solid-phase microextraction (SPME) method can be employed.

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating fatty acid esters and their degradation products.

4. GC-MS Conditions (Illustrative):

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/minute to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan range m/z 35-500.

5. Data Analysis:

  • Identify compounds by comparing their mass spectra to a library (e.g., NIST).

  • Quantify compounds using an internal or external standard method.

Logical Relationship for Sensory Improvement

raw_materials High-Purity Raw Materials synthesis Optimized Synthesis raw_materials->synthesis purification Effective Purification synthesis->purification storage Proper Storage and Handling purification->storage final_product This compound with Neutral Sensory Profile storage->final_product

Caption: Key stages for achieving a neutral sensory profile in this compound.

References

Overcoming batch-to-batch variability in Myristoleyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of Myristoleyl laurate, a wax ester of significant interest in various scientific and industrial applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues that can lead to batch-to-batch variability, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized through two main routes: chemical synthesis and enzymatic synthesis. The most common chemical method is the Fischer-Speier esterification, which involves the reaction of myristoleyl alcohol and lauric acid in the presence of an acid catalyst.[1] Enzymatic synthesis, on the other hand, utilizes lipases to catalyze the esterification reaction, often under milder conditions.[2]

Q2: What are the main causes of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability in this compound synthesis can arise from several factors, including:

  • Incomplete Reactions: The esterification reaction is an equilibrium process. If the reaction does not go to completion, the final product will be a mixture of reactants and the desired ester, leading to variable yields.[3]

  • Side Reactions: Undesirable side reactions, such as the dehydration of myristoleyl alcohol to form ethers or alkenes, can compete with the main esterification reaction and reduce the purity and yield of the final product.[4]

  • Purity of Starting Materials: The presence of impurities in the myristoleyl alcohol or lauric acid can interfere with the reaction and lead to the formation of byproducts.

  • Inconsistent Reaction Conditions: Variations in temperature, catalyst concentration, reaction time, and the efficiency of water removal can significantly impact the outcome of the synthesis.[5]

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: The progress of the reaction can be monitored using various analytical techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method to qualitatively track the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of reactants and products over time.

Q4: What are the recommended purification methods for this compound?

A4: After the synthesis, the crude product needs to be purified to remove unreacted starting materials, catalyst, and any byproducts. Common purification techniques include:

  • Washing: The reaction mixture can be washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted lauric acid, followed by a brine wash to remove water-soluble impurities.

  • Distillation: For thermally stable esters, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for purifying esters, especially those that are non-volatile or thermally sensitive.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Low Product Yield
Symptom Potential Cause Troubleshooting Steps Analytical Confirmation
Low yield of this compound Incomplete reaction due to equilibrium. - Use an excess of one reactant (typically the less expensive one, myristoleyl alcohol).- Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.- Increase the reaction time.GC or HPLC analysis showing significant amounts of unreacted myristoleyl alcohol and lauric acid.
Suboptimal catalyst concentration. - Optimize the catalyst concentration. Too little catalyst will result in a slow reaction, while too much can lead to side reactions.Perform small-scale experiments with varying catalyst concentrations and analyze the yield by GC or HPLC.
Low reaction temperature. - Increase the reaction temperature to accelerate the reaction rate. Be cautious of potential side reactions at higher temperatures.Monitor the reaction kinetics at different temperatures using GC or HPLC.
Poor quality of starting materials. - Ensure the purity of myristoleyl alcohol and lauric acid using appropriate analytical techniques (e.g., GC-MS, NMR).Presence of unexpected peaks in the GC-MS or NMR spectra of the starting materials.
Presence of Impurities
Symptom Potential Cause Troubleshooting Steps Analytical Confirmation
Product is discolored (yellow or brown). Decomposition of starting materials or product at high temperatures. - Lower the reaction temperature.- Reduce the reaction time.- Use a milder catalyst.UV-Vis spectroscopy may show absorption at higher wavelengths.
Presence of unexpected peaks in GC-MS with lower retention times than the product. Formation of volatile byproducts such as alkenes from alcohol dehydration. - Lower the reaction temperature.- Use a less concentrated acid catalyst.Mass spectrometry data of the unexpected peaks consistent with the fragmentation pattern of alkenes or ethers.
Broad peak in the 3200-3600 cm⁻¹ region of the FTIR spectrum of the purified product. Presence of residual unreacted myristoleyl alcohol or lauric acid. - Optimize the reaction stoichiometry.- Improve the purification process (e.g., more efficient washing or column chromatography).Comparison of the FTIR spectrum with that of pure standards of the starting materials.

Experimental Protocols

Chemical Synthesis: Fischer-Speier Esterification of this compound

Objective: To synthesize this compound from myristoleyl alcohol and lauric acid using an acid catalyst.

Materials:

  • Myristoleyl alcohol (1 equivalent)

  • Lauric acid (1.2 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 1-2% by weight of lauric acid)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hexane (B92381) and Ethyl acetate (B1210297) (for column chromatography)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add myristoleyl alcohol, lauric acid, and toluene.

  • Begin stirring the mixture and slowly add the concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Enzymatic Synthesis of this compound

Objective: To synthesize this compound using a lipase (B570770) catalyst.

Materials:

  • Myristoleyl alcohol (1 equivalent)

  • Lauric acid (1 equivalent)

  • Immobilized lipase (e.g., Novozym 435)

  • n-hexane (solvent)

  • Molecular sieves

Procedure:

  • In a flask, dissolve myristoleyl alcohol and lauric acid in n-hexane.

  • Add the immobilized lipase and molecular sieves to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant shaking.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or HPLC.

  • Once the reaction reaches equilibrium (or the desired conversion), stop the reaction by filtering off the immobilized lipase.

  • Wash the lipase with fresh solvent to recover any adsorbed product.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Wax Ester Synthesis

ParameterFischer EsterificationEnzymatic Synthesis
Reactants Fatty Acid & Fatty AlcoholFatty Acid & Fatty Alcohol
Catalyst Strong Acid (e.g., H₂SO₄, p-TsOH)Lipase (e.g., Candida antarctica lipase)
Temperature 60-110 °C40-60 °C
Reaction Time 1-10 hours4-24 hours
Solvent Toluene, Hexane (optional)Hexane, Isooctane (optional)
Byproduct Removal Dean-Stark trap (for water)Molecular sieves (for water)
Typical Yield Variable, can be high with optimizationGenerally high, >90%

Note: The values presented are typical ranges for long-chain ester synthesis and may require optimization for this compound.

Mandatory Visualization

experimental_workflow cluster_chemical Chemical Synthesis (Fischer Esterification) cluster_enzymatic Enzymatic Synthesis chem_reactants Reactants: Myristoleyl Alcohol Lauric Acid chem_reaction Reflux with Dean-Stark Trap chem_reactants->chem_reaction chem_catalyst Acid Catalyst (e.g., H₂SO₄) chem_catalyst->chem_reaction chem_workup Work-up: Washing & Drying chem_reaction->chem_workup chem_purification Purification: Column Chromatography chem_workup->chem_purification chem_product Pure Myristoleyl Laurate chem_purification->chem_product enz_reactants Reactants: Myristoleyl Alcohol Lauric Acid enz_reaction Incubation with Molecular Sieves enz_reactants->enz_reaction enz_catalyst Immobilized Lipase enz_catalyst->enz_reaction enz_filtration Filtration to Remove Lipase enz_reaction->enz_filtration enz_evaporation Solvent Evaporation enz_filtration->enz_evaporation enz_product This compound enz_evaporation->enz_product

Caption: Experimental workflows for chemical and enzymatic synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction (Equilibrium) start->incomplete_rxn side_reactions Side Reactions (e.g., Dehydration) start->side_reactions impure_reagents Impure Starting Materials start->impure_reagents bad_conditions Suboptimal Reaction Conditions start->bad_conditions remove_water Remove Water (Dean-Stark/Sieves) incomplete_rxn->remove_water excess_reactant Use Excess Reactant incomplete_rxn->excess_reactant optimize_temp Optimize Temperature side_reactions->optimize_temp purify_reagents Purify Starting Materials impure_reagents->purify_reagents bad_conditions->optimize_temp optimize_catalyst Optimize Catalyst Concentration bad_conditions->optimize_catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Myristoleyl Laurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Myristoleyl laurate, a long-chain wax ester utilized in various pharmaceutical and cosmetic formulations, is critical for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data drawn from the analysis of similar long-chain esters, to assist researchers in selecting the most appropriate technique for their needs and in understanding the principles of cross-validation.

Executive Summary

Both HPLC and GC-MS are suitable for the quantitative analysis of this compound, each with distinct advantages and disadvantages. HPLC, particularly with UV or Evaporative Light Scattering Detection (ELSD), can often analyze the intact wax ester without derivatization, simplifying sample preparation. In contrast, GC-MS typically requires a derivatization step to convert the non-volatile this compound into a more volatile compound, such as a fatty acid methyl ester (FAME) and a fatty alcohol, for analysis. However, GC-MS offers high sensitivity and structural confirmation. Cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data.

Data Presentation: Performance Comparison

The following table summarizes typical quantitative performance characteristics for the analysis of long-chain fatty acid esters, providing an estimation for this compound analysis. It is important to note that these values are indicative and can vary based on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99> 0.99[1]
Limit of Detection (LOD) Typically in the low µg/mL rangeCan reach low ng/mL to pg/mL levels[2]
Limit of Quantitation (LOQ) Typically in the low to mid µg/mL rangeCan reach ng/mL levels[2]
Precision (%RSD) < 5%< 10-15%[3]
Accuracy (% Recovery) 95-105%80-120%[3]
Sample Preparation Often simple dilutionTypically requires derivatization
Analysis Time 15-30 minutes20-40 minutes
Analyte Form Intact this compoundDerivatized components (e.g., FAMEs)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for the analysis of this compound using HPLC with UV detection.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm or 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., isopropanol or a mixture of chloroform (B151607) and methanol).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general method for the analysis of this compound using GC-MS, which involves a derivatization step.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for FAMEs analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Materials:

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous)

  • Boron trifluoride-methanol solution (14% BF3 in methanol) or sodium methoxide (B1231860) solution

  • Sodium chloride

  • Anhydrous sodium sulfate

  • This compound reference standard

3. Sample Preparation (Transesterification):

  • Accurately weigh a known amount of the sample into a screw-capped test tube.

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate).

  • Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Heat the mixture at 60°C for 15-20 minutes.

  • Cool to room temperature, add 2 mL of saturated sodium chloride solution and 2 mL of hexane.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-550

5. Quantification:

  • Prepare calibration standards of the corresponding FAMEs (methyl myristoleate (B1240118) and methyl laurate).

  • Analyze the standards and the sample extract by GC-MS.

  • Quantify the analytes based on the peak areas relative to the internal standard.

Mandatory Visualization

cluster_0 Cross-Validation Workflow cluster_HPLC HPLC Analysis cluster_GCMS GC-MS Analysis Sample Sample containing This compound HPLC_Prep Sample Preparation (Dilution) Sample->HPLC_Prep GCMS_Prep Sample Preparation (Derivatization) Sample->GCMS_Prep HPLC_Analysis HPLC-UV/ELSD Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Quantitative Data (Intact Ester) HPLC_Analysis->HPLC_Data Comparison Data Comparison & Statistical Analysis HPLC_Data->Comparison GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Quantitative Data (FAMEs) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Validation Method Validation Comparison->Validation

Caption: A workflow diagram illustrating the cross-validation process for HPLC and GC-MS analysis of this compound.

Caption: Chemical structure representation of this compound (tetradecyl dodecanoate).

References

In vivo vs. in vitro correlation for Myristoleyl laurate skin permeation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Myristoleyl Laurate: As of this review, publicly available literature lacks specific quantitative data directly comparing the in vivo and in vitro skin permeation of this compound. Therefore, this guide will provide a comprehensive comparison of the methodologies using a representative compound, referred to as "Compound X," to illustrate the experimental data and protocols. This approach allows researchers, scientists, and drug development professionals to understand the principles, advantages, and limitations of each method and the critical nature of establishing an In Vitro-In Vivo Correlation (IVIVC).

Data Presentation: In Vitro vs. In Vivo Permeation of Compound X

The following table summarizes hypothetical, yet typical, quantitative data that would be collected in comparative skin permeation studies. These parameters are crucial for evaluating the performance of a topical or transdermal formulation.

ParameterIn Vitro (Franz Diffusion Cell)In Vivo (Microdialysis)UnitDescription
Steady-State Flux (Jss) 2.5 ± 0.41.8 ± 0.6µg/cm²/hThe rate of permeation across the skin at steady state.
Permeability Coefficient (Kp) 2.5 x 10-31.8 x 10-3cm/hA measure of the skin's permeability to the compound.
Lag Time (Tlag) 1.2 ± 0.21.5 ± 0.3hThe time required for the compound to establish a steady-state flux across the skin.
Amount in Epidermis 15.6 ± 3.112.8 ± 4.5µg/cm²The concentration of the compound retained in the epidermis at the end of the study.
Amount in Dermis 8.2 ± 1.96.5 ± 2.7µg/cm²The concentration of the compound retained in the dermis at the end of the study.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of skin permeation studies. Below are representative protocols for the most common in vitro and a frequently used in vivo technique.

In Vitro Skin Permeation: Franz Diffusion Cell Method

The Franz diffusion cell is the "gold-standard" for in vitro skin permeation testing (IVPT).[1] It is designed to mimic the physiological conditions of skin in vivo.

1. Skin Membrane Preparation:

  • Excised human or animal (e.g., porcine) skin is used.[2] For this example, full-thickness human skin from a single donor is prepared.

  • The skin is carefully cleaned, and subcutaneous fat is removed. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500-750 µm).[3]

  • The prepared skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[4]

2. Franz Cell Assembly and Setup:

  • The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32°C to simulate skin surface temperature.[5]

  • The receptor solution is continuously stirred to ensure a uniform concentration of the permeated compound.

  • Care is taken to remove any air bubbles between the skin and the receptor fluid.[4]

3. Dosing and Sampling:

  • A finite dose of the formulation containing Compound X is applied to the skin surface in the donor chamber.[1]

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor chamber for analysis.[5]

  • The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain a constant volume.[5]

4. Analysis:

  • The concentration of Compound X in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • At the end of the experiment, the skin is dismounted, and the amounts of Compound X retained in the epidermis and dermis are determined after appropriate extraction procedures.

  • From this data, the cumulative amount permeated, steady-state flux, lag time, and permeability coefficient are calculated.[5]

In Vivo Skin Permeation: Dermal Microdialysis

Microdialysis is a minimally invasive technique used to measure the concentration of a substance in the extracellular fluid of the dermis in living subjects.[6][7]

1. Subject Preparation:

  • The study is conducted on healthy human volunteers or a suitable animal model.

  • The application site (e.g., forearm) is cleaned.

2. Microdialysis Probe Insertion:

  • A microdialysis probe, which consists of a semi-permeable membrane at the tip, is inserted into the dermis.[6]

  • The probe is connected to a precision pump that perfuses a physiological solution (perfusate) at a low, constant flow rate.[6]

3. Dosing and Sample Collection:

  • The formulation containing Compound X is applied to the skin surface directly over the inserted probe.

  • As Compound X permeates into the dermis, it diffuses across the probe's membrane into the perfusate.

  • The outgoing perfusate (dialysate), now containing Compound X, is collected in fractions at regular intervals.[6]

4. Analysis:

  • The concentration of Compound X in the dialysate is determined by a highly sensitive analytical method (e.g., LC-MS/MS).

  • The obtained concentrations in the dialysate are used to calculate the free concentration of Compound X in the dermal interstitial fluid over time.

  • Pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are determined.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in skin permeation studies.

G cluster_ivpt In Vitro Permeation Testing (IVPT) cluster_invivo In Vivo Study ivpt_prep Skin Membrane Preparation (Human/Porcine) ivpt_setup Franz Cell Setup ivpt_prep->ivpt_setup ivpt_dose Formulation Application ivpt_setup->ivpt_dose ivpt_sample Receptor Fluid Sampling ivpt_dose->ivpt_sample ivpt_analysis HPLC/LC-MS Analysis ivpt_sample->ivpt_analysis ivpt_data Calculate Flux, Kp, Tlag ivpt_analysis->ivpt_data ivivc In Vitro-In Vivo Correlation (IVIVC) Analysis ivpt_data->ivivc In Vitro Data invivo_recruit Subject Recruitment (Human/Animal) invivo_dose Formulation Application invivo_recruit->invivo_dose invivo_measure Measurement (e.g., Microdialysis, CRS) invivo_dose->invivo_measure invivo_sample Sample Collection (Dialysate/Spectra) invivo_measure->invivo_sample invivo_analysis LC-MS/Spectral Analysis invivo_sample->invivo_analysis invivo_data Determine Dermal/SC Concentration Profile invivo_analysis->invivo_data invivo_data->ivivc In Vivo Data predict Predictive Model for Bioequivalence & Formulation Performance ivivc->predict

Caption: Workflow for an In Vitro-In Vivo Correlation (IVIVC) study.

References

A Head-to-Head Analysis of Myristoleyl Laurate and Squalane in Moisturizer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals.

Executive Summary

Squalane (B1681988) stands out as a well-researched, biomimetic emollient that closely resembles human sebum, offering proven benefits in skin barrier repair and hydration.[1][2][3][4] Clinical data supports its efficacy in increasing skin moisture and reducing transepidermal water loss (TEWL).[5] Myristoleyl Laurate, a blend of Myristyl Myristate and Myristyl Laurate, is primarily recognized for its textural benefits in formulations, such as enhancing viscosity and providing a non-greasy feel. While it contributes to the sensory profile of a moisturizer, specific data on its direct impact on skin barrier function and hydration is limited in the public domain.

Data Presentation: A Comparative Overview

The following tables summarize the known properties and functions of this compound and Squalane.

Table 1: General Properties and Functions

FeatureThis compoundSqualane
Primary Function Texturizing agent, viscosity enhancerEmollient, skin barrier restoration
INCI Name Myristyl Myristate, Myristyl LaurateSqualane
Source Plant/SyntheticPlant-derived (from olives, sugarcane, etc.) or synthetic
Skin Feel Dry, non-greasy, velvetyLightweight, non-greasy, silky
Comedogenic Rating Data not readily available0-1 (Non-comedogenic)
Key Benefits Enhances spreadability, provides body to formulationsMimics natural sebum, improves elasticity, soothes skin

Table 2: Performance and Efficacy Data

ParameterThis compoundSqualane
Transepidermal Water Loss (TEWL) No specific data available. As an emollient, it may contribute to reducing TEWL by forming an occlusive layer.Clinically shown to significantly reduce TEWL.
Skin Hydration No specific quantitative data available. Contributes to moisturization through its emollient properties.Clinical research indicates an increase in skin moisture by up to 40%.
Skin Barrier Function No direct studies found on its effect on skin barrier repair.Supports and repairs the skin's lipid barrier by replenishing depleted lipids.

Mechanism of Action

Squalane: As a saturated and stable hydrocarbon that mimics the squalene (B77637) found in human sebum, squalane integrates seamlessly into the skin's lipid barrier. It helps to fill in the gaps between corneocytes, reinforcing the barrier's structure. This action reduces transepidermal water loss and prevents the entry of environmental irritants, thereby maintaining skin hydration and health.

This compound: The mechanism of action for this compound is primarily physical. As a blend of esters, it forms a film on the skin's surface, which can help to reduce water evaporation. Its primary role in a formulation is to improve the texture and feel, which can enhance the user's experience and the even application of the product. Some of its components, like Myristyl Laurate, can also have surfactant properties.

Experimental Protocols

The evaluation of a moisturizer's efficacy typically involves two key measurements: Transepidermal Water Loss (TEWL) and skin hydration (Corneometry).

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the amount of water vapor lost through the epidermis. A lower TEWL value indicates a more intact barrier.

Methodology:

  • Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes prior to measurement.

  • Baseline Measurement: A Tewameter® (or a similar evaporimeter) is used to measure the baseline TEWL on a designated area of the skin, typically the volar forearm. The probe of the device is placed gently on the skin surface.

  • Product Application: A standardized amount of the test moisturizer is applied to the designated skin area.

  • Post-Application Measurements: TEWL is measured at specified time intervals after product application (e.g., 1, 2, 4, 8, and 24 hours) to evaluate the product's effect on barrier function over time.

  • Data Analysis: The change in TEWL from baseline is calculated and compared to an untreated control site. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Methodology:

  • Subject Acclimatization: Similar to TEWL measurements, subjects acclimatize to a controlled environment.

  • Baseline Measurement: A Corneometer® is used to take baseline skin hydration readings on the test area. The probe of the instrument measures the electrical capacitance of the skin, which is proportional to its water content.

  • Product Application: A standardized amount of the moisturizer is applied to the test site.

  • Post-Application Measurements: Corneometer® readings are taken at various time points after application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: The increase in skin hydration from baseline is calculated and compared to an untreated control. A statistically significant increase in the Corneometer® values indicates improved skin hydration.

Mandatory Visualization

TEWL_Measurement_Workflow cluster_pre Pre-Measurement cluster_exp Experiment cluster_post Post-Measurement acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline TEWL Measurement (Tewameter®) acclimatization->baseline stable skin state application Product Application baseline->application post_measurement TEWL Measurement at Time Intervals (t1, t2, t3...) application->post_measurement analysis Data Analysis vs. Control post_measurement->analysis

Workflow for Transepidermal Water Loss (TEWL) Measurement.

Skin_Hydration_Workflow cluster_pre_hyd Pre-Measurement cluster_exp_hyd Experiment cluster_post_hyd Post-Measurement acclimatization_hyd Subject Acclimatization (Controlled Environment) baseline_hyd Baseline Hydration Measurement (Corneometer®) acclimatization_hyd->baseline_hyd stable skin state application_hyd Product Application baseline_hyd->application_hyd post_measurement_hyd Hydration Measurement at Time Intervals (t1, t2, t3...) application_hyd->post_measurement_hyd analysis_hyd Data Analysis vs. Control post_measurement_hyd->analysis_hyd

Workflow for Skin Hydration (Corneometry) Measurement.

Squalane_Mechanism cluster_skin Stratum Corneum cluster_barrier Reinforced Skin Barrier corneocytes Corneocyte 1 Corneocyte 2 Corneocyte 3 lipids Intercellular Lipids barrier_outcome Reduced TEWL Increased Hydration lipids->barrier_outcome leads to squalane Squalane squalane->lipids integrates into lipid matrix

Simplified Mechanism of Squalane on the Skin Barrier.

References

Safety Operating Guide

Personal protective equipment for handling Myristoleyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Myristoleyl laurate was not located. The following guidance is based on safety information for the closely related compound, Myristyl laurate. It is imperative to consult your institution's specific safety protocols and the most current local, state, and federal regulations before handling this chemical.

This compound is generally considered to be of low hazard; however, adherence to standard laboratory safety practices is essential to ensure a safe working environment. This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Recommendations

While Myristyl laurate is not classified as a hazardous substance, the following personal protective equipment is recommended as a baseline for safe handling in a laboratory setting.[1][2]

Protection Type Recommended Equipment Justification
Eye Protection Safety glasses or gogglesRecommended for all laboratory work to protect against accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Recommended to prevent skin contact and for general hygiene.[2]
Body Protection Laboratory coatStandard laboratory practice to protect skin and clothing from spills.
Respiratory Protection Not generally required under normal useMay be necessary in case of fire or when generating aerosols or dusts.[1][2]

Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

General Handling:

  • Handle in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • The usual precautions for handling chemicals should be observed.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store at room temperature.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill-response measures.

Emergency Situation Procedure
Skin Contact Wash the affected area with soap and water. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air. If symptoms persist, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if a large amount is ingested or if you feel unwell.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus and full protective clothing.
Spill For small spills, wipe up with a cloth or absorbent material. For large spills, cover with an inert absorbent material (e.g., sand, earth), collect, and place in a suitable container for disposal.

Disposal Plan

The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations.

  • Waste Characterization: Determine if the waste is hazardous or non-hazardous according to your institution's guidelines and local regulations. While Myristyl laurate is not typically classified as hazardous, it is prudent to confirm this with your environmental health and safety department.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's chemical waste program. Do not discharge into drains or the environment.

Experimental Workflow for Handling and Disposal

The following diagrams illustrate the recommended workflows for handling this compound in the laboratory and its subsequent disposal.

G cluster_handling Handling Workflow prep Preparation: - Don appropriate PPE - Work in a ventilated area handle Handling: - Weigh/transfer chemical - Keep container closed prep->handle use Use in Experiment handle->use cleanup Post-Experiment Cleanup: - Clean work area - Remove PPE use->cleanup G cluster_disposal Disposal Workflow collect Collect Waste: - Unused chemical - Contaminated materials characterize Characterize Waste: - Consult SDS and local regulations collect->characterize label_waste Label Container: - Contents and hazard information characterize->label_waste store Store Waste: - In a designated, safe area label_waste->store dispose Dispose: - Through institutional chemical waste program store->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.